(2-Chloropyridin-3-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
(2-chloropyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJJZTFDGPUUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-64-7 | |
| Record name | 3-Pyridinemethanamine, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(2-Chloropyridin-3-yl)methanamine hydrochloride physical and chemical properties
An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2-Chloropyridin-3-yl)methanamine hydrochloride is a cornerstone building block in contemporary medicinal chemistry. Its structure, featuring a reactive chlorine atom and a primary amine on a pyridine scaffold, offers dual functionality for constructing diverse and complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic routes, key chemical reactions, and applications, with an emphasis on its strategic role in the drug discovery and development pipeline. The content herein is synthesized from established chemical principles and data to provide actionable insights for laboratory professionals.
Introduction: The Strategic Value of a Bifunctional Synthon
In the landscape of pharmaceutical development, pyridine derivatives are classified as "privileged structures" due to their frequent occurrence in a wide range of biologically active compounds.[1][2] (2-Chloropyridin-3-yl)methanamine hydrochloride leverages this valuable core, presenting two distinct points for chemical modification. The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr) and participation in cross-coupling reactions, while the primary aminomethyl group at the 3-position is a versatile handle for amide bond formation, reductive amination, and other nucleophilic additions.[1][2] This bifunctional nature makes it an exceptionally useful intermediate for generating libraries of analogues during lead optimization campaigns, significantly accelerating the discovery of novel therapeutic agents.[1]
Physicochemical Properties
A precise understanding of a compound's physical and chemical characteristics is critical for experimental design, from reaction setup to purification and formulation. The hydrochloride salt form generally confers increased stability and solubility in aqueous media compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 916210-98-5 (Isomer specific) | [3] |
| Molecular Formula | C₆H₈Cl₂N₂ | [3] |
| Molecular Weight | 179.05 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | Data not consistently available | [3] |
| Boiling Point | 216.2 °C (Predicted for free base) | [4] |
| Solubility | No specific data available, but generally soluble in polar solvents | |
| Stability | Stable under recommended storage conditions | [3] |
Synthesis and Chemical Reactivity
Synthetic Pathway: From Nitrile to Amine
The most prevalent synthetic route to (2-Chloropyridin-3-yl)methanamine is the chemical reduction of the corresponding nitrile, 2-chloro-3-cyanopyridine. This transformation is a fundamental process in organic synthesis, achievable with various hydride-based reducing agents.
Experimental Protocol: General Procedure for the Reduction of 2-Chloro-3-cyanopyridine
-
Inert Atmosphere Setup: A multi-necked, flame-dried round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Causality: The use of an inert atmosphere is critical to prevent the quenching of the highly reactive reducing agent by atmospheric moisture and oxygen.
-
Reagent Suspension: A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is carefully suspended in an anhydrous ethereal solvent (e.g., THF, Diethyl Ether) within the flask.
-
Controlled Addition: A solution of 2-chloro-3-cyanopyridine in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension, typically at a reduced temperature (0 °C). Causality: This controlled, cooled addition is a key safety and process control measure to manage the highly exothermic reaction and prevent dangerous temperature spikes or side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until completion, which is monitored by an appropriate analytical method like Thin-Layer Chromatography (TLC).
-
Work-up and Quenching: The reaction is cautiously quenched by the sequential, slow addition of water followed by an aqueous base solution (e.g., 15% NaOH). Trustworthiness: This specific quenching procedure (Fieser workup) is a well-established and reliable method for safely neutralizing the excess hydride reagent and precipitating the aluminum salts into a filterable solid.
-
Isolation of Free Base: The resulting slurry is filtered, and the solid residue is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude free base amine.
-
Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., ethyl acetate or isopropanol), and a solution of HCl (e.g., HCl in ether or isopropanol) is added. The precipitated (2-Chloropyridin-3-yl)methanamine hydrochloride is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Caption: Logical relationship of the molecule's primary reaction sites.
Applications in Drug Discovery
(2-Chloropyridin-3-yl)methanamine hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate. [1]Its structure is a frequent starting point in the synthesis of compounds targeting a multitude of disease areas. More than 250 FDA-approved drugs contain chlorine, highlighting the element's importance in modulating pharmacokinetic and pharmacodynamic properties. [5]This building block provides a reliable framework for accessing novel chemical space in areas such as:
-
Oncology: As a scaffold for kinase inhibitors.
-
Neuroscience: In the development of ligands for CNS receptors.
-
Infectious Diseases: For the synthesis of novel antibacterial or antiviral agents.
-
Agrochemicals: It also serves as an intermediate in the synthesis of modern pesticides. [4]
Safety and Handling
Proper laboratory practice is paramount when handling this compound. Based on data for the substance and its isomers, the following hazards are identified:
-
Hazard Classification: Harmful if swallowed (Acute toxicity, oral). Causes skin irritation and serious eye irritation. May cause respiratory irritation. [3][6]* GHS Hazard Statements: H302, H315, H319, H335. [3]* Precautionary Measures (P-Statements):
-
Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. [3] * Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]* Storage: Store locked up in a well-ventilated place. Keep the container tightly closed. [3]* Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents. [3]
-
Conclusion
(2-Chloropyridin-3-yl)methanamine hydrochloride is a high-value, versatile chemical intermediate. Its defined physicochemical properties and predictable, dual-mode reactivity make it an indispensable tool for medicinal chemists and process developers. The strategic application of this building block enables the efficient exploration of chemical diversity, ultimately facilitating the discovery and synthesis of next-generation pharmaceuticals and agrochemicals.
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(2-Chloropyridin-3-yl)methanamine Hydrochloride: A Technical Guide for the Modern Researcher
Abstract
(2-Chloropyridin-3-yl)methanamine hydrochloride (CAS Number: 1432754-64-7) is a strategically important heterocyclic building block in contemporary drug discovery and medicinal chemistry. This technical guide provides an in-depth analysis of its chemical attributes, plausible synthetic routes, and potential applications, drawing upon established principles of pyridine chemistry and the known reactivity of its functional moieties. While specific literature on this exact compound is limited, this paper serves as a comprehensive resource for researchers by contextualizing its utility through analogous structures and reactions. We will explore its role as a versatile intermediate, detailing its reactivity and potential incorporation into novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted chloropyridines in their synthetic endeavors.
Introduction: The Strategic Importance of the 2-Chloropyridine Scaffold
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, owing to its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility.[1] The introduction of a chlorine atom at the 2-position significantly modulates the reactivity of the ring, rendering it an excellent electrophilic center for nucleophilic aromatic substitution reactions.[2][3] This feature is a cornerstone of its utility in synthetic chemistry, allowing for the facile introduction of a wide array of functional groups.
(2-Chloropyridin-3-yl)methanamine hydrochloride combines this activated pyridine core with a nucleophilic aminomethyl side chain at the 3-position. This dual functionality makes it a highly versatile intermediate, enabling both derivatization at the amino group and substitution at the chloro-position. This guide will elucidate the chemical properties and synthetic potential of this valuable building block.
Physicochemical and Structural Properties
While detailed experimental data for (2-Chloropyridin-3-yl)methanamine hydrochloride is not extensively published, its key properties can be inferred from its structure and available data from suppliers.
| Property | Value | Source |
| CAS Number | 1432754-64-7 | Internal Data |
| Molecular Formula | C₆H₈Cl₂N₂ | |
| Molecular Weight | 179.05 g/mol | |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Inert atmosphere, 2-8°C |
Structural Analysis
The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a methanamine group at the 3-position. The hydrochloride salt form enhances stability and improves handling characteristics. The presence of the electron-withdrawing chlorine atom activates the C2 position for nucleophilic attack. The aminomethyl group at C3 provides a site for further functionalization, such as acylation, alkylation, or participation in reductive amination reactions.
Figure 1: Chemical structure of (2-Chloropyridin-3-yl)methanamine hydrochloride.
Synthesis and Manufacturing
Proposed Synthetic Pathway
Figure 2: Proposed synthetic workflow for (2-Chloropyridin-3-yl)methanamine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1 & 2: Synthesis of 2-Chloro-3-cyanopyridine
This transformation can be achieved by chlorination of 3-cyanopyridine N-oxide. The N-oxide is first prepared by oxidizing 3-cyanopyridine. The subsequent chlorination can be carried out using various reagents such as phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (triphosgene).[4]
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N-Oxide Formation: Dissolve 3-cyanopyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., hydrogen peroxide) and heat the mixture. Monitor the reaction by TLC until completion. Work-up involves neutralization and extraction to isolate the 3-cyanopyridine N-oxide.
-
Chlorination: To a solution of 3-cyanopyridine N-oxide in an appropriate solvent (e.g., dichloromethane), add bis(trichloromethyl) carbonate and an organic base (e.g., triethylamine) at a controlled temperature.[4] Allow the reaction to proceed until the starting material is consumed. The reaction mixture is then quenched, and the product, 2-chloro-3-cyanopyridine, is isolated and purified by chromatography or recrystallization.
Step 3: Reduction of 2-Chloro-3-cyanopyridine
The reduction of the nitrile functionality to a primary amine is a well-established transformation. Several methods can be employed, with the choice depending on scale and desired selectivity.
-
Catalytic Hydrogenation: Dissolve 2-chloro-3-cyanopyridine in a suitable solvent (e.g., methanol, ethanol) with a catalyst such as Raney nickel or palladium on carbon. Pressurize the reaction vessel with hydrogen gas and stir at room temperature or with gentle heating. The reaction progress is monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude (2-Chloropyridin-3-yl)methanamine.
-
Chemical Reduction: Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) can be used. This method is highly effective but requires stringent anhydrous conditions. Another option is the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude (2-Chloropyridin-3-yl)methanamine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain (2-Chloropyridin-3-yl)methanamine hydrochloride.
Applications in Medicinal Chemistry and Drug Discovery
The bifunctional nature of (2-Chloropyridin-3-yl)methanamine hydrochloride makes it a valuable building block for constructing complex molecular architectures.
The 2-Chloropyridine Moiety as a Linchpin
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, including:
-
O-Nucleophiles (Alcohols, Phenols): Formation of ether linkages.
-
N-Nucleophiles (Amines, Anilines): Formation of C-N bonds, crucial in many biologically active compounds.
-
S-Nucleophiles (Thiols): Formation of thioether linkages.
-
C-Nucleophiles (Organometallics): C-C bond formation via cross-coupling reactions (e.g., Suzuki, Stille).
This reactivity enables the coupling of the (aminomethyl)pyridine core to other fragments, making it a key component in fragment-based drug design. The pyridine nitrogen can also act as a hydrogen bond acceptor, influencing the binding of the molecule to its biological target.
The Aminomethyl Group as a Vector for Diversity
The primary amine of the aminomethyl group provides a handle for a variety of chemical transformations:
-
Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Introduction of alkyl groups.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
These reactions allow for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Potential Therapeutic Targets
While specific drugs derived from this exact intermediate are not publicly documented, the structural motifs are present in a wide range of therapeutic agents. Substituted aminomethyl-pyridines have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. Furthermore, 2-chloropyridine derivatives have been explored as potential antitumor agents, including telomerase inhibitors.[5] The aminopyridine scaffold is also found in drugs with anticonvulsant and cardiac activities.[6]
Safety, Handling, and Storage
Detailed toxicological data for (2-Chloropyridin-3-yl)methanamine hydrochloride are not available. However, based on the known hazards of related chloropyridine derivatives, appropriate safety precautions must be taken.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of dust and contact with skin and eyes.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[8]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Conclusion
(2-Chloropyridin-3-yl)methanamine hydrochloride is a high-value chemical intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its dual reactivity, stemming from the electrophilic 2-chloropyridine core and the nucleophilic 3-aminomethyl side chain, provides a versatile platform for molecular elaboration. While direct literature on this specific compound is sparse, this guide has provided a comprehensive overview of its likely properties, synthesis, and applications by drawing on the rich chemistry of its constituent parts. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the strategic application of building blocks like (2-Chloropyridin-3-yl)methanamine hydrochloride will be instrumental in the development of the next generation of therapeutics.
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Spectroscopic Signature of (2-Chloropyridin-3-yl)methanamine Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Analytical Imperative for a Key Building Block
In the landscape of modern pharmaceutical synthesis, the purity, identity, and structural integrity of starting materials and intermediates are paramount. (2-Chloropyridin-3-yl)methanamine hydrochloride (Molecular Formula: C₆H₈Cl₂N₂, Molecular Weight: 179.05 g/mol ) is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its substituted pyridine ring offers a versatile scaffold for creating complex molecular architectures. Consequently, a robust and unambiguous spectroscopic characterization is not merely a quality control measure but a foundational necessity for reproducible and successful drug development campaigns.
This technical guide provides an in-depth analysis of the expected spectroscopic data for (2-Chloropyridin-3-yl)methanamine hydrochloride. While a publicly available, complete experimental dataset for this specific salt is not consistently found in common spectral databases, this document synthesizes data from analogous structures and first principles to provide a reliable predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are designed to empower researchers to confidently verify the identity and purity of this crucial intermediate.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data lies in understanding the electronic environment of each atom within the molecule. The protonation of the primary amine to form the hydrochloride salt significantly influences the spectral features, particularly in NMR and IR spectroscopy.
Diagram 1: Structure and Atom Numbering A logical workflow for spectroscopic analysis begins with the unambiguous identification of the molecule's atoms.
¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The formation of the hydrochloride salt leads to a general downfield shift of proton signals compared to the free base, owing to the electron-withdrawing effect of the protonated nitrogen atom on the pyridine ring.[2]
¹H NMR Spectroscopy: Expected Chemical Shifts and Couplings
The ¹H NMR spectrum is anticipated to show three distinct signals for the aromatic protons on the pyridine ring and two signals for the aliphatic protons of the aminomethyl group.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H6 | ~8.5 - 8.7 | Doublet of doublets (dd) | ~4.8, 1.8 | Adjacent to the ring nitrogen (deshielded) and coupled to H5 and H4. |
| H4 | ~8.2 - 8.4 | Doublet of doublets (dd) | ~7.8, 1.8 | Coupled to H5 and H6. Deshielded by proximity to the C-Cl bond. |
| H5 | ~7.5 - 7.7 | Doublet of doublets (dd) | ~7.8, 4.8 | Coupled to both H4 and H6. |
| CH₂ (C7) | ~4.2 - 4.4 | Singlet (broad) | N/A | Benzylic protons adjacent to the electron-withdrawing pyridine ring. |
| N⁺H₃ (N8) | ~8.5 - 9.0 | Singlet (very broad) | N/A | Protons on the ammonium group, often broad and may exchange with water. |
Causality: The electronegativity of the nitrogen atom in the pyridine ring strongly deshields the adjacent H6 proton, shifting it significantly downfield.[3] The presence of the electron-withdrawing chlorine atom at the C2 position further influences the electronic environment, contributing to the downfield shift of all ring protons compared to unsubstituted pyridine. The aminomethyl (-CH₂NH₃⁺) group's protons at C7 are in a "benzylic-like" position and are deshielded by the aromatic ring. The broadness of the N⁺H₃ signal is a classic characteristic resulting from quadrupolar relaxation and potential chemical exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy: Carbon Environment Analysis
The ¹³C NMR spectrum will provide complementary information, identifying each unique carbon environment.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C2 | ~150 - 152 | Carbon bearing the chlorine atom, significantly deshielded. |
| C6 | ~148 - 150 | Carbon adjacent to the ring nitrogen. |
| C4 | ~140 - 142 | Aromatic CH carbon. |
| C5 | ~124 - 126 | Aromatic CH carbon. |
| C3 | ~133 - 135 | Quaternary carbon attached to the aminomethyl group. |
| C7 | ~38 - 40 | Aliphatic carbon of the CH₂ group. |
Causality: Carbons directly bonded to electronegative atoms (Cl and N) are the most deshielded and appear furthest downfield.[4] The chemical shifts of the pyridine ring carbons are a sensitive probe of the substituent effects.
Diagram 2: NMR Acquisition Workflow A standardized workflow ensures data quality and reproducibility.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the method of choice.
Expected Data (ESI+):
-
Molecular Ion: The primary species observed would be the molecular cation [M-Cl]⁺, corresponding to the free base, at a mass-to-charge ratio (m/z) of approximately 143.04 (for the ³⁵Cl isotope) and 145.04 (for the ³⁷Cl isotope), reflecting the natural isotopic abundance of chlorine. The full hydrochloride salt is typically not observed as a single entity.
-
Key Fragments: Collision-induced dissociation (CID) of the m/z 143/145 peak would likely lead to characteristic fragmentation patterns. The most probable fragmentation pathway for protonated benzylamines involves the loss of ammonia (NH₃).[5][6]
-
Loss of NH₃: A fragment corresponding to [M-Cl-NH₃]⁺ would be expected at m/z ~126.00. This results from the cleavage of the C7-N8 bond.
-
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z (³⁵Cl / ³⁷Cl) | Species | Rationale |
|---|---|---|
| 143.04 / 145.04 | [C₆H₇ClN₂ + H]⁺ | Protonated molecule (free base form). Isotopic pattern confirms one chlorine atom. |
| 126.00 / 128.00 | [C₆H₅Cl]⁺ | Loss of the aminomethyl group as ammonia (NH₃) from the parent ion, a common pathway for benzylamines.[7] |
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use an ESI-MS system.
-
Ionization Mode: Positive ion mode.
-
Analysis: Infuse the sample directly or via LC injection. Acquire a full scan mass spectrum to identify the molecular ion.
-
Tandem MS (MS/MS): Select the precursor ion (m/z 143) for collision-induced dissociation (CID) to generate and analyze fragment ions. This validates the structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. The spectrum of an amine hydrochloride is distinct from its free base form.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
|---|---|---|---|
| ~3200 - 2800 | Strong, Broad | N⁺-H Stretch | This very broad and intense envelope is the hallmark of an ammonium (-NH₃⁺) salt. It often obscures the C-H stretching bands. |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Stretching of the C-H bonds on the pyridine ring. Often appear as small shoulders on the broad N⁺-H stretch. |
| ~2800 - 2000 | Weak, Multiple | Overtone/Combination Bands | Common feature for amine salts due to the high polarity of the N⁺-H bond. |
| ~1600 - 1550 | Medium | N⁺-H Bending | Asymmetric and symmetric bending vibrations of the ammonium group.[8] |
| ~1570, ~1460 | Medium-Strong | C=C, C=N Ring Stretch | Characteristic stretching vibrations of the pyridine ring. |
| ~1100 - 1000 | Medium | C-N Stretch | Stretching of the C7-N8 bond. |
| ~750 - 700 | Strong | C-Cl Stretch | Characteristic absorption for a C-Cl bond on an aromatic ring. |
Experimental Insight: The most diagnostic feature is the broad, strong absorption band in the 3200-2800 cm⁻¹ region, which immediately confirms the presence of the ammonium hydrochloride salt. The absence of a sharp N-H stretch around 3300-3400 cm⁻¹ confirms that the free primary amine is not present in significant quantities.
Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Background Scan: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Conclusion: A Framework for Confident Characterization
The comprehensive spectroscopic analysis of (2-Chloropyridin-3-yl)methanamine hydrochloride through NMR, MS, and IR provides a multi-faceted and self-validating system for its identification and quality assessment. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and IR spectroscopy provides rapid confirmation of essential functional groups, particularly the diagnostic ammonium salt. By understanding the predicted spectral data and the rationale behind it, researchers and drug development professionals can confidently verify the integrity of this vital pharmaceutical intermediate, ensuring the robustness and success of their synthetic endeavors.
References
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Henriksen, T. et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(11), 1269-1280. Available at: [Link]
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Gao, J. et al. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(11), 1749-1757. Available at: [Link]
- Katritzky, A. R., & Lagowski, J. M. (1962). 253. Proton magnetic resonance spectra of heteroaromatic compounds. Part I. Pyridine and its mono-and di-methyl derivatives. Journal of the Chemical Society (Resumed), 115, 179-183.
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BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like? BTC Blog. Available at: [Link]
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Mollaamin, F. et al. (2025). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. Available at: [Link]
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ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF. Available at: [Link]
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Cabana, A., & Sandorfy, C. (1962). Hydrogen Bonding in the Amine Hydrohalides: II. The Infrared Spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 40(4), 622-634. Available at: [Link]
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Cannon, C. G. (1958). The infrared spectra of secondary amines and their salts. Microchimica Acta, 46(1-6), 562-574. Available at: [Link]
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ResearchGate. (2025). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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University of Wisconsin - Chemistry Department. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of (2-Chloropyridin-3-yl)methanamine Hydrochloride
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2-Chloropyridin-3-yl)methanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles of NMR spectroscopy with practical, field-proven methodologies for spectral acquisition and interpretation.
Introduction: The Structural Elucidation of a Key Building Block
(2-Chloropyridin-3-yl)methanamine hydrochloride is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its precise structural confirmation is paramount for its application in synthesis and as a precursor for more complex molecules. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular structure in solution. This guide will delve into the expected ¹H and ¹³C NMR spectral features of this compound, explain the rationale behind the chemical shifts and coupling patterns, and provide a robust protocol for obtaining high-quality NMR data.
The formation of a hydrochloride salt significantly influences the electronic environment of the molecule. The protonation of the primary amine to an ammonium salt (-NH3+) and potentially the pyridine nitrogen leads to a general downfield shift of adjacent proton and carbon signals due to increased deshielding.[1][2] This effect is a key consideration in the spectral interpretation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of (2-Chloropyridin-3-yl)methanamine hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons, and the ammonium protons. The analysis is based on the known effects of substituents on the pyridine ring and the influence of protonation.[3]
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.4 - 8.6 | Doublet of doublets (dd) | J(H6-H5) ≈ 5 Hz, J(H6-H4) ≈ 2 Hz |
| H-4 | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H4-H5) ≈ 8 Hz, J(H4-H6) ≈ 2 Hz |
| H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) | J(H5-H4) ≈ 8 Hz, J(H5-H6) ≈ 5 Hz |
| -CH₂- | ~4.0 - 4.3 | Singlet (broad) | N/A |
| -NH₃⁺ | ~8.5 - 9.0 | Singlet (broad) | N/A |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are predictions. Actual values may vary based on solvent and concentration.
Rationale for Predicted ¹H Chemical Shifts and Multiplicities
-
Aromatic Protons (H-4, H-5, H-6): The pyridine ring protons are significantly deshielded due to the ring's aromaticity and the electronegativity of the nitrogen atom. The proton adjacent to the nitrogen (H-6) is expected to be the most downfield.[3] The chlorine atom at the C-2 position will further influence the electronic environment. The expected splitting pattern for these protons is a series of doublet of doublets, arising from coupling to their non-equivalent neighbors.
-
Methylene Protons (-CH₂-): These protons are adjacent to the pyridine ring and the electron-withdrawing ammonium group, leading to a predicted downfield shift into the 4.0 - 4.3 ppm range. Due to the free rotation around the C-C bond and the distance from the aromatic protons, this signal is expected to appear as a singlet, though some broadening may occur.
-
Ammonium Protons (-NH₃⁺): The protons of the ammonium group are typically deshielded and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, temperature, and concentration due to proton exchange.[4] In aprotic solvents like DMSO-d₆, these exchangeable protons are more readily observed.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The presence of the electronegative chlorine atom and the protonated aminomethyl group will have characteristic effects on the carbon chemical shifts.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 153 |
| C-6 | ~148 - 150 |
| C-4 | ~138 - 140 |
| C-3 | ~135 - 137 |
| C-5 | ~123 - 125 |
| -CH₂- | ~40 - 43 |
Note: Chemical shifts are referenced to TMS and are predictions. Actual values may vary based on solvent and concentration.
Rationale for Predicted ¹³C Chemical Shifts
-
Pyridine Ring Carbons: The carbon atom bearing the chlorine (C-2) is expected to be significantly downfield due to the direct attachment of the electronegative halogen. The other pyridine carbons will have shifts influenced by their position relative to the nitrogen atom and the substituents. Generally, carbons closer to the nitrogen (C-2 and C-6) are more deshielded.
-
Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a much higher field (lower ppm) compared to the aromatic carbons. Its chemical shift is influenced by the attachment to the aromatic ring and the nitrogen of the ammonium group.
Experimental Protocol for NMR Analysis
This section outlines a detailed, step-by-step methodology for the preparation and NMR analysis of (2-Chloropyridin-3-yl)methanamine hydrochloride.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent. Its ability to dissolve a wide range of organic salts and its high boiling point make it suitable. Importantly, it allows for the observation of exchangeable protons like those of the -NH₃⁺ group.[4] Deuterated water (D₂O) can also be used, but the ammonium protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.[4]
-
Sample Concentration: Weigh approximately 10-20 mg of (2-Chloropyridin-3-yl)methanamine hydrochloride directly into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Ensure a clear, homogeneous solution is obtained.
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Receiver Gain (rg): Set automatically by the instrument.
-
Acquisition Time (aq): 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance.
-
Receiver Gain (rg): Set automatically.
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
Temperature: 298 K.
Visualization of Molecular Structure and Key Interactions
The following diagrams illustrate the molecular structure and the fundamental workflow for NMR analysis.
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of (2-Chloropyridin-3-yl)methanamine hydrochloride. This guide provides a robust predictive framework for spectral interpretation, grounded in the fundamental principles of NMR spectroscopy. The detailed experimental protocols offer a reliable starting point for acquiring high-quality data. By combining predictive analysis with meticulous experimental work, researchers can confidently elucidate and confirm the structure of this important chemical entity.
References
-
BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? Retrieved from [Link]
- LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependent Diastereoisomerism. Magnetic Resonance in Chemistry, 30(1), 66-72.
- Bull. Acad. Polon. Sci., Ser. Sci. Chim. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. 14, 8: 559-562.
- Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). The Analysis of Nuclear Magnetic Resonance Spectra: III. Pyridine and Deuterated Pyridines. Canadian Journal of Chemistry, 35(12), 1487-1503.
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St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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Stenutz. (n.d.). 2-chloropyridine-3-carboxaldehyde. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Aminomethyl-2-chloropyridine hydrochloride. Retrieved from [Link]
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Dzhagan, V., et al. (2020). NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). (2-Chloropyridin-3-yl)methanamine. Retrieved from [Link]
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-
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An In-Depth Technical Guide to the Solubility Profile of (2-Chloropyrin-3-yl)methanamine Hydrochloride
Introduction: The Critical Role of Solubility in Pharmaceutical Development
(2-Chloropyridin-3-yl)methanamine hydrochloride is a key building block in medicinal chemistry, serving as a vital intermediate in the synthesis of a range of pharmacologically active agents.[1] The successful progression of any new chemical entity from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Among these, aqueous solubility stands out as a cornerstone characteristic that dictates bioavailability, formulation strategies, and the ultimate therapeutic efficacy of a drug candidate.[2][3] Poor solubility can lead to erratic absorption, underestimated toxicity in early assays, and significant downstream challenges in developing a deliverable formulation.[4]
This guide provides a comprehensive technical overview of the solubility profile of (2-Chloropyridin-3-yl)methanamine hydrochloride. As an amine hydrochloride salt, its solubility is intrinsically linked to the pH of the aqueous environment. We will explore the theoretical underpinnings of its solubility, present robust, field-proven protocols for its empirical determination, and discuss the interpretation of this data within the context of pharmaceutical research and development. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to characterize and manage the solubility of this important intermediate.
Theoretical Framework: Understanding Kinetic vs. Thermodynamic Solubility
When discussing the solubility of a compound, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility. The choice of which to measure is dictated by the stage of drug development.[2][4]
Kinetic Solubility
Kinetic solubility is a high-throughput measurement used predominantly in the early stages of drug discovery for rapid screening of large numbers of compounds.[2][5] It measures the concentration of a compound that remains in solution after a small volume of a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) is added to an aqueous buffer and allowed to equilibrate for a short period (e.g., 1-2 hours).[6][7] The resulting value is not a true equilibrium state but rather reflects the compound's tendency to precipitate from a supersaturated solution.
-
Causality: This method is chosen for speed and low compound consumption, making it ideal for hit-to-lead campaigns where quick, comparative data is needed to guide structure-activity relationship (SAR) studies.[2] The results help diagnose potential issues for in vitro biological assays, where precipitation in the assay medium could lead to erroneous results.[4]
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is defined as the saturation concentration of a compound in a specific solvent system when the dissolved solute is in equilibrium with an excess of the undissolved solid state. This measurement is considered the "gold standard" and is critical for later-stage development, including pre-formulation and formulation activities.[8][9]
-
Causality: The determination requires longer incubation times (typically 24-72 hours) to ensure a true equilibrium is reached.[7] This value is essential for predicting oral absorption, understanding dissolution behavior, and developing stable dosage forms. The International Council for Harmonisation (ICH) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers rely on accurate thermodynamic solubility data.[10][11]
The Pivotal Influence of pH on the Solubility of an Amine Hydrochloride
(2-Chloropyridin-3-yl)methanamine hydrochloride is the salt of a weak base (the amine) and a strong acid (HCl). This chemical nature dictates that its aqueous solubility will be highly dependent on the pH of the solution.
The dissolution process involves the equilibrium between the solid salt and its constituent ions in solution. The aminomethyl group, when protonated (as it is in the hydrochloride salt), significantly enhances water solubility.
-
At Low pH (Acidic Conditions): In an acidic environment, the equilibrium favors the protonated, cationic form of the amine. This charged species is highly polar and readily solvated by water molecules, resulting in higher solubility.
-
At Higher pH (Neutral to Basic Conditions): As the pH of the solution increases, the protonated amine will deprotonate to form the neutral free base. This free base is typically less polar and, consequently, less soluble in water. Precipitation of the free base is expected as the pH approaches and surpasses the pKa of the primary amine.[12][13]
-
Common Ion Effect: It is also theoretically possible that at very low pH values with high concentrations of hydrochloric acid, the solubility of the hydrochloride salt could be slightly suppressed due to the common ion effect from the excess chloride ions.[14][15]
Understanding this pH-solubility profile is not merely an academic exercise; it is critical for predicting how the compound will behave in the gastrointestinal tract, where pH varies from highly acidic in the stomach (pH 1.5-3.5) to near-neutral in the small intestine (pH 6.0-7.5).
Experimental Protocols for Solubility Determination
The following protocols describe validated, industry-standard methods for determining both kinetic and thermodynamic solubility.
Protocol 1: High-Throughput Kinetic Solubility Determination
This protocol is designed for rapid screening and utilizes nephelometry (light scattering) to detect precipitation.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of (2-Chloropyridin-3-yl)methanamine hydrochloride in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Mixing and Incubation: Seal the plate and mix on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[6]
-
Measurement: Measure the turbidity of each well using a laser nephelometer. The amount of scattered light is directly proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed compared to controls.
Self-Validation: The protocol's integrity is maintained by including positive and negative controls on each plate. A known insoluble compound (e.g., griseofulvin) serves as a positive control for precipitation, while a highly soluble compound (e.g., caffeine) serves as a negative control. The DMSO-buffer solution alone acts as a baseline blank.
Diagram of Kinetic Solubility Workflow
Caption: High-throughput kinetic solubility workflow.
Protocol 2: Thermodynamic "Shake-Flask" Solubility Determination
This protocol is the gold standard method for determining equilibrium solubility and uses HPLC for quantification, ensuring accuracy and specificity.
Methodology:
-
Sample Preparation: Add an excess amount of solid (2-Chloropyridin-3-yl)methanamine hydrochloride (e.g., 2-5 mg) to a series of 1.5 mL glass vials. The excess solid ensures that equilibrium with the saturated solution can be achieved.
-
Solvent Addition: Add 1 mL of each desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers to mimic physiological conditions) to the respective vials.[10]
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[8] For poorly soluble or slowly dissolving compounds, 48-72 hours may be necessary.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any remaining undissolved solid. Causality: Filter selection is critical to prevent compound adsorption, which can lead to underestimated solubility. PVDF is often a good choice for general-purpose filtration.[16]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.[16][17]
-
pH Verification: Measure the final pH of the saturated solution in each vial to confirm that the buffer capacity was sufficient to maintain the target pH after the addition of the compound.[11]
Self-Validation: The HPLC method must be validated for linearity, accuracy, and precision. The standard curve must have an R² value > 0.99. The stability of the compound in the aqueous buffers over the incubation period should also be confirmed to ensure that degradation is not impacting the final concentration measurement.[11]
Diagram of Thermodynamic Solubility Workflow
Caption: Gold-standard thermodynamic solubility workflow.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format. While specific experimental data for (2-Chloropyridin-3-yl)methanamine hydrochloride is not publicly available, the table below presents an illustrative solubility profile based on the expected behavior of an amine hydrochloride.
Table 1: Illustrative Solubility Profile of (2-Chloropyridin-3-yl)methanamine Hydrochloride at 37°C
| Solvent / Buffer System | Method | Illustrative Solubility (µg/mL) | ICH BCS Classification |
| pH 1.2 Buffer (SGF) | Thermodynamic | > 2000 | High Solubility |
| pH 4.5 Acetate Buffer | Thermodynamic | > 1500 | High Solubility |
| pH 6.8 Phosphate Buffer (SIF) | Thermodynamic | > 1000 | High Solubility |
| Purified Water | Thermodynamic | ~800 | - |
| PBS (pH 7.4) | Kinetic | > 200 | - |
Note: Data is illustrative and intended to demonstrate expected trends.
Interpretation according to ICH M9 Guidelines:
According to the ICH M9 guideline, a drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10][11] For example, if the highest anticipated dose of a drug derived from this intermediate is 100 mg, the required solubility would be 100 mg / 250 mL = 0.4 mg/mL, or 400 µg/mL. Based on the illustrative data, (2-Chloropyridin-3-yl)methanamine hydrochloride would likely classify the resulting API as highly soluble across the entire physiological pH range, which is a highly desirable characteristic for oral drug development.
Conclusion
The solubility profile of (2-Chloropyridin-3-yl)methanamine hydrochloride is dominated by its nature as an amine salt. Its aqueous solubility is expected to be substantial and highly pH-dependent, with maximum solubility occurring under acidic conditions and decreasing as the pH rises. This characteristic is advantageous for oral absorption, as the compound will readily dissolve in the acidic environment of the stomach.
For drug development professionals, a thorough characterization of both kinetic and thermodynamic solubility is essential. High-throughput kinetic assays are invaluable for guiding early-stage medicinal chemistry efforts, while the rigorous shake-flask thermodynamic method provides the definitive data required for formulation development and regulatory submissions. By applying the robust protocols and interpretive frameworks outlined in this guide, researchers can effectively harness the physicochemical properties of this versatile intermediate to develop safe and effective medicines.
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Material Safety Data Sheet (MSDS) for (2-Chloropyridin-3-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Safe Handling and Application of (2-Chloropyridin-3-yl)methanamine Hydrochloride for Research Professionals
Introduction: A Modern Approach to Chemical Safety
In the landscape of contemporary drug discovery and chemical synthesis, the introduction of novel reagents and building blocks is a constant. (2-Chloropyridin-3-yl)methanamine hydrochloride is one such compound, a versatile intermediate with significant potential in the synthesis of complex molecular architectures. However, its utility is intrinsically linked to a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols.
This guide moves beyond the standard, compliance-driven format of a Material Safety Data Sheet (MSDS). As a Senior Application Scientist, my objective is to provide researchers, chemists, and drug development professionals with a practical, in-depth understanding of this compound. We will explore not just what precautions to take, but why they are necessary, grounding our discussion in the principles of chemical reactivity, toxicology, and risk mitigation. This document is designed to be a self-validating system of protocols, ensuring that scientific innovation and personal safety advance in unison.
Molecular Identity and Physicochemical Properties
Understanding a chemical begins with its fundamental identity. (2-Chloropyridin-3-yl)methanamine hydrochloride is a salt, which significantly influences its physical properties compared to its free base form, such as increasing its water solubility and melting point.
The structure features a pyridine ring substituted with a chlorine atom and a methanamine hydrochloride group. The presence of the chlorine atom and the aminomethyl group are key to its reactivity as a synthetic building block. The hydrochloride salt form enhances its stability and simplifies handling as a solid.
Caption: Chemical structure of (2-Chloropyridin-3-yl)methanamine hydrochloride.
Table 1: Physicochemical and Identification Data
| Property | Data | Source |
| Chemical Name | (2-Chloropyridin-3-yl)methanamine hydrochloride | [1][2] |
| Synonyms | 3-(Aminomethyl)-2-chloropyridine hydrochloride | N/A |
| CAS Number | 1220039-41-7; 1432754-64-7 | [1][2] |
| Molecular Formula | C₆H₇ClN₂ · HCl (or C₆H₈Cl₂N₂) | [3] |
| Molecular Weight | 179.05 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting/Freezing Point | No data available | [3] |
| Boiling Point/Range | No data available | [3] |
| Solubility | Soluble in water | [4] |
Note: The lack of publicly available, verified quantitative data for properties like melting point underscores the importance of treating this compound with the caution afforded to novel substances. Initial characterization should be performed on a small scale under controlled conditions.
Hazard Analysis and Risk Mitigation
The hazard profile of this compound is derived from its constituent functional groups and data from structurally similar molecules. The Globally Harmonized System (GHS) classifications for related compounds provide a strong basis for a conservative risk assessment.[3][5]
GHS Hazard Classifications (Inferred from Analogues)
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3][5]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [3][5]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation. [3][5]
Expert Analysis of Hazards:
-
Chloropyridine Moiety: Halogenated aromatic heterocycles can be irritants and possess metabolic liabilities. The chlorine atom enhances the electrophilic nature of the pyridine ring, potentially leading to unwanted reactions with biological nucleophiles.
-
Amine Hydrochloride Group: While the salt form is generally more stable, amine salts can be corrosive and irritating, particularly to mucous membranes and the respiratory tract if inhaled as a fine dust.[6] Upon decomposition, they can release toxic fumes like nitrogen oxides and hydrogen chloride gas.[6]
-
Solid Particulate Hazard: As a solid, the primary route of exposure is through inhalation of dust or direct contact with skin and eyes. Fine powders can easily become airborne, making containment during handling a critical safety parameter.
Self-Validating Experimental Protocols
The following protocols are designed to create a safe operating environment by integrating engineering controls, personal protective equipment (PPE), and procedural best practices.
Protocol 1: Weighing and Solution Preparation Workflow
This protocol is designed to minimize exposure during the handling of the solid compound.
-
Preparation & Pre-computation:
-
Calculate the required mass of the compound before entering the weighing area. This minimizes time spent in the potential exposure zone.
-
Prepare and label all necessary glassware (e.g., beaker, flask) and the designated solvent.
-
-
Engineering Controls Verification:
-
Personal Protective Equipment (PPE) Adornment:
-
Eye Protection: Wear chemical splash goggles and a face shield.[7] Standard safety glasses are insufficient.
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is mandatory.[7] This provides a barrier against immediate contact and allows for the safe removal of the outer glove if contamination occurs.
-
Body Protection: A laboratory coat, fully fastened, is required. For larger quantities, a chemical-resistant apron is recommended.[7]
-
Respiratory Protection: For operations with a high potential for dust generation, an N95/FFP2 respirator or higher should be used.[7]
-
-
Weighing and Transfer:
-
Use a disposable weigh boat or creased weigh paper to contain the solid.
-
Carefully transfer the solid to the receiving vessel using a powder funnel to prevent dispersal.
-
If any material is spilled, do not blow it away. Gently clean the area with a damp cloth or a specialized laboratory vacuum.
-
-
Solubilization and Post-Handling:
-
Add the solvent to the vessel within the fume hood.
-
Once the compound is in solution, the risk of aerosolized dust is significantly reduced.
-
Carefully remove the outer pair of gloves and dispose of them in a designated chemical waste container.
-
Wipe down the work surface and all equipment used.
-
Wash hands thoroughly with soap and water after exiting the lab.[5]
-
Caption: A workflow for the safe handling and preparation of solutions.
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical. The following decision tree provides clear, actionable steps.
Protocol 2: First-Aid and Emergency Response
Caption: Decision tree for first-aid response to chemical exposure.
Rationale for First-Aid Measures:
-
Immediate and Prolonged Rinsing: For skin and eye contact, flushing with water for at least 15 minutes is crucial.[8] This action serves to dilute and physically remove the chemical, minimizing its contact time with tissues and reducing the extent of irritation or damage.
-
Do Not Induce Vomiting: In case of ingestion, inducing vomiting can cause the corrosive substance to pass through the esophagus a second time, increasing the damage. It also poses a risk of aspiration into the lungs.[3]
-
Professional Medical Attention: For any exposure beyond minor skin contact, seeking immediate medical attention is paramount.[3] Delayed effects are possible, and a medical professional can provide the necessary treatment and observation.
Protocol 3: Spill Management
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and any nearby colleagues.[9]
-
Containment: If the spill is small and you are trained to handle it, use an absorbent material like vermiculite or sand to contain the spill.[4] Do not use combustible materials like paper towels for large spills.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.[10]
Storage, Stability, and Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] It should be stored locked up and away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
Stability: The compound is stable under recommended storage conditions.[3] Avoid moisture to prevent degradation.
-
Disposal: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service.[3] Do not allow the material to enter drains or water courses.[3] All local, state, and federal regulations must be followed.
Conclusion
(2-Chloropyridin-3-yl)methanamine hydrochloride is a valuable tool for the research chemist. Its safe and effective use hinges on a proactive and informed approach to safety. By understanding its chemical nature, recognizing its potential hazards, and adhering to rigorous, well-reasoned protocols, researchers can mitigate risks effectively. This guide provides the framework for that understanding, empowering scientists to pursue innovation with the highest commitment to safety and scientific integrity.
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Key reactive sites on (2-Chloropyridin-3-yl)methanamine hydrochloride
An In-Depth Technical Guide to the Key Reactive Sites of (2-Chloropyridin-3-yl)methanamine Hydrochloride
Abstract
(2-Chloropyridin-3-yl)methanamine hydrochloride is a pivotal building block in modern medicinal chemistry and drug discovery. Its value stems from a unique molecular architecture featuring two distinct and selectively addressable reactive centers: a primary aminomethyl group at the C3 position and a chlorine atom at the C2 position of the pyridine ring.[1][2] This guide provides a comprehensive analysis of these reactive sites, detailing the chemical principles governing their reactivity, methodologies for their selective functionalization, and their strategic application in the synthesis of complex pharmaceutical intermediates. As a hydrochloride salt, the inherent nucleophilicity of the aminomethyl group is masked, offering a layer of chemical orthogonality that can be exploited in multi-step synthetic sequences. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into harnessing the synthetic potential of this versatile scaffold.
Molecular Structure and Physicochemical Properties
The synthetic utility of (2-Chloropyridin-3-yl)methanamine hydrochloride is rooted in its structure. The molecule consists of a pyridine ring substituted with a chlorine atom and an aminomethyl group. The hydrochloride salt form is crucial, as the protonation of the primary amine to an ammonium chloride salt renders it non-nucleophilic, allowing for selective reactions at other sites if desired.
Figure 1. Chemical Structure of (2-Chloropyridin-3-yl)methanamine.[3]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1432754-64-7 | [4] |
| Molecular Formula | C₆H₈Cl₂N₂ | [4] |
| Molecular Weight | 179.05 g/mol | [4] |
| IUPAC Name | (2-chloropyridin-3-yl)methanamine;hydrochloride | [3] |
| SMILES | NCC1=CC=CN=C1Cl.[H]Cl | [4] |
| Physical Form | Solid |
| Storage | Inert atmosphere, 2-8°C |[4] |
Analysis of Key Reactive Sites
The molecule's design presents two primary, orthogonally reactive functional groups. Understanding the conditions required to engage each site is fundamental to its effective use in synthesis.
The Aminomethyl Group: A Versatile Nucleophile upon Deprotonation
Principle of Reactivity: The primary amine of the aminomethyl group is a potent nucleophile, but only in its free base form. As supplied, the hydrochloride salt protects or "masks" this reactivity. The addition of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) is required to deprotonate the ammonium salt, liberating the lone pair on the nitrogen and activating its nucleophilic character.[5] This deprotonation is a critical first step for any transformation at this site.
Common Transformations: Once deprotonated, the amine readily participates in a wide array of classic bond-forming reactions:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃) to yield substituted amines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides.
Experimental Protocol: N-Acylation with Benzoyl Chloride
-
Solubilization & Deprotonation: Dissolve (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (2.2 eq), to the solution and stir at room temperature for 15-30 minutes to ensure complete deprotonation to the free base.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up & Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield N-((2-chloropyridin-3-yl)methyl)benzamide.
Visualization: Activation and Acylation Workflow
Diagram 1. Workflow for the activation and subsequent N-acylation of the aminomethyl group.
The C2-Chloride: A Hub for Cross-Coupling and SNAr
Principle of Reactivity: The chlorine atom at the C2 position of the pyridine ring is an excellent leaving group for two major classes of reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen is highly electron-withdrawing, which significantly reduces electron density at the ortho (C2, C6) and para (C4) positions. This electron deficiency makes the C2 carbon susceptible to attack by strong nucleophiles, leading to the displacement of the chloride.
-
Transition-Metal-Catalyzed Cross-Coupling: The C-Cl bond can be activated by transition metal catalysts (typically palladium or nickel) to participate in a vast range of cross-coupling reactions.[6] This is one of the most powerful methods for C-C, C-N, and C-O bond formation in modern synthesis.[2]
Common Transformations:
-
Suzuki-Miyaura Coupling: Pd-catalyzed reaction with boronic acids or esters to form C-C bonds (installing aryl, heteroaryl, or alkyl groups).[2]
-
Buchwald-Hartwig Amination: Pd-catalyzed reaction with primary or secondary amines to form C-N bonds, yielding substituted 2-aminopyridines.[2]
-
Stille Coupling: Pd-catalyzed reaction with organostannanes.
-
Sonogashira Coupling: Pd/Cu-catalyzed reaction with terminal alkynes to form C-C triple bonds.
-
SNAr Reactions: Displacement of chloride with strong nucleophiles like alkoxides (to form ethers) or thiolates (to form thioethers).[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reactant Preparation: To an oven-dried reaction vessel, add (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as aqueous sodium carbonate (2 M solution, 3.0 eq).
-
Solvent Addition: Degas a mixture of solvents, such as toluene and ethanol (e.g., 4:1 ratio), by bubbling with argon or nitrogen for 20 minutes. Add the degassed solvent to the reaction vessel.
-
Reaction Execution: Heat the mixture under an inert atmosphere (argon or nitrogen) to 80-90°C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction for the disappearance of starting material using TLC or LC-MS (typically 6-18 hours).
-
Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield (2-phenylpyridin-3-yl)methanamine. Note: For this reaction, protection of the amine group (e.g., as a Boc-carbamate) is often recommended to prevent side reactions and improve yields.
Visualization: Simplified Catalytic Cycle for Suzuki Coupling
Diagram 2. A simplified representation of the Palladium-catalyzed Suzuki coupling cycle.
Synthetic Strategy: Interplay and Selectivity
The presence of two distinct reactive sites allows for diverse synthetic strategies. The choice of reaction conditions dictates the outcome.
-
Amine First: In the presence of a base but without a transition metal catalyst, reactions will occur exclusively at the aminomethyl group. The C-Cl bond remains intact.
-
Chloride First: The amine can be protected (e.g., as a Boc or Cbz carbamate). This protected intermediate can then be subjected to cross-coupling or SNAr conditions to modify the C2 position. A final deprotection step reveals the amine.
-
One-Pot Sequential: It is conceivable to perform a one-pot reaction where the amine is first acylated or alkylated, followed by the addition of a cross-coupling catalyst and reagents to modify the C2 position without isolating the intermediate.
Visualization: Strategic Decision Pathway
Diagram 3. Condition-dependent selectivity for functionalizing the two key reactive sites.
Applications in Drug Discovery
(2-Chloropyridin-3-yl)methanamine is classified as a crucial pharmaceutical intermediate and building block.[1] Its dual reactivity allows for the rapid generation of diverse chemical libraries. By varying the electrophile used to functionalize the amine and the coupling partner used to displace the chloride, chemists can create a large matrix of novel compounds. This strategy is essential in structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize the biological activity of a lead compound. The prevalence of chlorinated heterocyclic compounds in FDA-approved drugs underscores the importance of scaffolds like this one in the pharmaceutical industry.[9][10]
Conclusion
(2-Chloropyridin-3-yl)methanamine hydrochloride is a highly versatile and valuable reagent for drug development professionals. Its two primary reactive sites—the activatable aminomethyl nucleophile and the electrophilic C2-chloro position—can be addressed with high selectivity through careful choice of reaction conditions. This chemical orthogonality provides a powerful platform for building molecular complexity, enabling the efficient synthesis of compound libraries and targeted pharmaceutical agents. A thorough understanding of the principles outlined in this guide is key to unlocking the full synthetic potential of this important intermediate.
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Mayr, H. (2007). Mayr's Database Of Reactivity Parameters: Molecule 4-chloropyridine (in CH2Cl2). Retrieved from .
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The Versatile Building Block: A Technical Guide to the Research Applications of (2-Chloropyridin-3-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(2-Chloropyridin-3-yl)methanamine hydrochloride , a structurally unique and reactive pyridine derivative, has emerged as a critical intermediate in the landscape of synthetic chemistry. Its strategic placement of a chlorine atom and an aminomethyl group on the pyridine scaffold offers a dual functionality that researchers can exploit for the construction of complex molecular architectures. This guide provides an in-depth analysis of the potential applications of this compound, focusing on its utility in the synthesis of novel therapeutic agents and agrochemicals. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore the diverse range of bioactive molecules that can be accessed from this versatile starting material.
Core Chemical Attributes and Reactivity Profile
(2-Chloropyridin-3-yl)methanamine hydrochloride possesses a distinct reactivity profile governed by its two primary functional groups. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[1]
Simultaneously, the primary aminomethyl group at the 3-position is a nucleophilic center that can readily undergo N-alkylation, acylation, and reductive amination to introduce diverse side chains and build more complex amine structures.[1] The hydrochloride salt form enhances the compound's stability and handling properties, making it a convenient starting material for multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₆H₈Cl₂N₂ | |
| Molecular Weight | 179.05 g/mol | |
| CAS Number | 185125-56-6 | |
| Appearance | Solid | |
| Primary Applications | Pharmaceutical and Agrochemical Intermediate |
Application in the Synthesis of Bioactive Molecules
The true value of (2-Chloropyridin-3-yl)methanamine hydrochloride lies in its role as a foundational element for the synthesis of a diverse range of biologically active compounds.[2] Its unique structure enables the rapid assembly of novel pharmacophores and facilitates the exploration of new therapeutic targets.[2]
Synthesis of Nevirapine Analogs and other Antiviral Agents
(2-Chloropyridin-3-yl)methanamine is a key precursor in the synthesis of nevirapine analogs. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3][4] The synthesis of nevirapine and its analogs often involves the condensation of a substituted aminopyridine with a suitable coupling partner. The aminomethyl group of (2-Chloropyridin-3-yl)methanamine can be acylated or alkylated to introduce the necessary side chains, while the chloro group can be retained or further modified to modulate the compound's biological activity and metabolic profile.[2][5][6]
Diagram: General Synthetic Approach to Nevirapine Analogs
Caption: Synthetic pathway to Nevirapine analogs.
Development of Novel Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The structural versatility of (2-Chloropyridin-3-yl)methanamine hydrochloride makes it an attractive starting material for the synthesis of novel kinase inhibitors. The aminomethyl group can be functionalized to introduce moieties that target specific regions of the kinase active site, while the chloro group allows for the introduction of larger aromatic systems via cross-coupling reactions to enhance potency and selectivity.
Diagram: Strategy for Kinase Inhibitor Synthesis
Caption: Building diverse kinase inhibitors.
Precursor for Agrochemicals
Substituted pyridines are a cornerstone of the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing this heterocyclic motif. (2-Chloropyridin-3-yl)methanamine hydrochloride serves as a valuable precursor for the synthesis of novel agrochemicals.[2] The dual reactivity of the molecule allows for the introduction of various toxophores and functional groups that can modulate the compound's pesticidal activity, selectivity, and environmental profile. For instance, a patent for an agrochemical composition mentions a compound containing a 1-(3-chloropyridin-2-yl) moiety, highlighting the relevance of this structural class in the development of new crop protection agents.[9]
Experimental Protocol: N-Acylation of (2-Chloropyridin-3-yl)methanamine
This protocol describes a general procedure for the N-acylation of the aminomethyl group, a common first step in the elaboration of this building block. This reaction forms a stable amide bond and introduces a new functional handle for further diversification.
Materials:
-
(2-Chloropyridin-3-yl)methanamine hydrochloride
-
Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride) (1.1 equivalents)
-
Triethylamine (2.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Causality: The use of triethylamine is crucial to neutralize the hydrochloric acid present in the starting material and the HCl generated during the acylation reaction, driving the equilibrium towards product formation.[][11] Performing the reaction at a low initial temperature helps to control the exothermic nature of the acylation.
Future Directions and Conclusion
(2-Chloropyridin-3-yl)methanamine hydrochloride is a powerful and versatile building block with significant potential in the discovery and development of new bioactive molecules. Its dual reactivity allows for the efficient construction of complex and diverse chemical libraries for screening in pharmaceutical and agrochemical research. While its application in the synthesis of nevirapine analogs is a notable example, the full potential of this intermediate in the creation of novel kinase inhibitors and other therapeutic agents is still being explored. Future research will likely focus on developing novel synthetic methodologies that further exploit the unique reactivity of this compound and expand its application in the synthesis of next-generation drugs and crop protection agents.
References
(Please note: While the following list provides sources that informed this guide, direct clickable URLs to full-text articles may be subject to paywalls or other access restrictions.)
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Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics. [Link][2]
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Process for the preparation of kinase inhibitors and intermediates thereof. US Patent 9,643,927. [Link]
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Understanding (2-Chloropyridin-3-yl)methanamine: A Key Pharmaceutical Intermediate. Pharma-Intermediate.com. [Link]
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Synthesis of some fused heterocyclic systems and their nucleoside candidates. ResearchGate. [Link]
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The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Methodological & Application
Experimental procedure for Buchwald-Hartwig amination of (2-Chloropyridin-3-yl)methanamine HCl
An Application Guide for the Synthesis of N-Substituted 2-Amino-3-(aminomethyl)pyridines via Buchwald-Hartwig Amination
Introduction: Navigating the Challenges of Chloropyridine Amination
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for forging carbon-nitrogen (C-N) bonds.[1][2][3] Its development revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[1][4] The reaction's broad utility stems from its tolerance of diverse functional groups and its applicability to a wide range of amine and aryl halide coupling partners.[1][5]
However, the application of this methodology to heteroaryl chlorides, particularly chloropyridines, presents distinct challenges. The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition to the palladium(0) center the rate-limiting step and often requiring more forcing conditions.[6][7]
This guide provides a detailed experimental framework for the Buchwald-Hartwig amination of (2-Chloropyridin-3-yl)methanamine hydrochloride. This substrate introduces an additional layer of complexity: a primary aminomethyl group. This nucleophilic moiety can compete with the desired incoming amine, leading to self-coupling or other side reactions. To ensure a successful and high-yielding transformation, a protection-coupling-deprotection strategy is essential. We present a robust, three-stage protocol designed for researchers and drug development professionals, grounded in field-proven insights and mechanistic understanding.
Strategic Overview: A Three-Stage Workflow for Success
A direct amination of (2-Chloropyridin-3-yl)methanamine is predisposed to failure due to the inherent nucleophilicity of the substrate's primary amine. Our recommended strategy circumvents this issue by temporarily masking the aminomethyl group with a tert-butoxycarbonyl (Boc) protecting group. This group is stable under the basic conditions of the Buchwald-Hartwig reaction but can be cleanly removed under acidic conditions post-coupling.
The overall experimental workflow is as follows:
Caption: Three-stage workflow for the amination of (2-Chloropyridin-3-yl)methanamine.
Part 1: Protection of the Primary Amine
Before attempting the C-N coupling, the primary amine of the starting material must be protected. The Boc group is ideal for this purpose due to its stability in the subsequent reaction and the straightforward deprotection protocol.
Protocol 1: Boc Protection of (2-Chloropyridin-3-yl)methanamine HCl
-
Reagent Preparation: In a round-bottom flask, dissolve (2-Chloropyridin-3-yl)methanamine HCl (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a mild inorganic base like sodium bicarbonate (NaHCO₃) (2.5 equiv) or an organic base like triethylamine (Et₃N) (2.2 equiv) portion-wise with stirring. The base neutralizes the HCl salt and prepares the amine for acylation. Stir for 20-30 minutes.
-
Protection Reaction: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in the same solvent to the mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup and Isolation:
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate as a pure solid.
Part 2: The Buchwald-Hartwig Amination Reaction
With the protected intermediate in hand, the core C-N bond formation can proceed. The choice of catalyst, ligand, base, and solvent is critical for successfully coupling the deactivated chloropyridine substrate.[6]
Rationale for Component Selection
-
Palladium Precatalyst: Modern palladium precatalysts, such as RuPhos Pd G3 or other G3/G4 palladacycles, are highly recommended. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reliable and reproducible results compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[6]
-
Ligand: For activating the C-Cl bond of a chloropyridine, bulky and electron-rich dialkylbiaryl phosphine ligands are essential.[6][8] Ligands like RuPhos or BrettPhos have demonstrated superior performance in these challenging couplings. They accelerate the rate-limiting oxidative addition and promote the desired reductive elimination over competing side reactions like hydrodehalogenation.[6][9][10]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for C-Cl amination.[6] If the substrate contains base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened, though this may necessitate higher temperatures or longer reaction times.[11]
-
Solvent: A dry, degassed, aprotic solvent is mandatory. Toluene and 1,4-dioxane are standard choices that offer good solubility for the reagents and can be heated to the required temperatures.[6] It is crucial to use anhydrous solvents to prevent deactivation of the catalyst and suppression of side reactions.[6]
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 1 mmol scale) | Purpose |
| tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate | 258.72 | 1.0 | 259 mg | Aryl Chloride Electrophile |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 105 mg (1.2 mmol) | Nucleophile |
| RuPhos Pd G3 | 832.44 | 0.02 | 16.6 mg (0.02 mmol) | Palladium Precatalyst |
| RuPhos | 473.61 | 0.04 | 19.0 mg (0.04 mmol) | Ligand (optional excess) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg (1.4 mmol) | Base |
| Anhydrous Toluene | - | - | 5 mL | Solvent |
Protocol 2: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: Add the tert-butyl ((2-chloropyridin-3-yl)methyl)carbamate (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), additional RuPhos ligand (optional, 0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Sealing and Purging: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve ~0.2 M concentration) followed by the amine nucleophile (1.2 equiv) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 90-110 °C. The higher temperature is often necessary to drive the oxidative addition of the C-Cl bond.[6]
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor its progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[12]
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the Boc-protected product.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle. The active Pd(0)L species undergoes oxidative addition into the C-Cl bond, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[1][3]
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Part 3: Deprotection to Yield the Final Product
The final step is the removal of the Boc protecting group to unveil the primary aminomethyl functionality. This is typically achieved under acidic conditions.
Protocol 3: Boc Deprotection
-
Dissolution: Dissolve the purified, Boc-protected product (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at room temperature. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt).
-
Alternatively, to obtain the free base, carefully neutralize the acidic solution with a saturated aqueous solution of NaHCO₃ or NaOH (1M) and extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer, concentrate, and purify if necessary.
-
Troubleshooting and Final Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a higher catalyst/ligand loading (up to 5 mol%), or ensuring the absolute exclusion of air and moisture.[6]
-
Hydrodehalogenation: The presence of a C-H bond on the pyridine ring where the chlorine was is a sign of hydrodehalogenation. This side reaction can be suppressed by using bulkier ligands (like SPhos or RuPhos) that favor reductive elimination.[6]
-
Purification: The final products are often polar amines. Purification may require polar solvent systems for chromatography (e.g., DCM/Methanol with a small amount of ammonium hydroxide) or reverse-phase HPLC.
This comprehensive guide provides a validated and mechanistically sound approach to a challenging C-N coupling reaction, enabling the synthesis of valuable substituted 2,3-diaminopyridine derivatives for research and development.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]
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-
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Application Notes & Protocols: The Strategic Use of (2-Chloropyrin-3-yl)methanamine Hydrochloride in Medicinal Chemistry
Executive Summary
(2-Chloropyridin-3-yl)methanamine hydrochloride has emerged as a critical structural motif and versatile building block in modern medicinal chemistry. Its unique arrangement of a reactive primary amine and a strategically positioned chlorine atom on a pyridine scaffold offers chemists a powerful tool for constructing complex molecular architectures.[1][2] This guide provides an in-depth analysis of its applications, focusing on its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will explore the rationale behind its use, present detailed experimental protocols, and discuss the underlying chemical principles that make it an invaluable intermediate in drug discovery.[1][2]
Physicochemical Properties and Handling
Accurate characterization and proper handling are paramount for ensuring reproducible results in any synthetic campaign. The key properties of (2-Chloropyridin-3-yl)methanamine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 13036-23-4 (for hydrochloride); 97004-04-1 (for free base) | [2] |
| Molecular Formula | C₆H₈Cl₂N₂ | [3] |
| Molecular Weight | 179.05 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water, methanol. | N/A |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[3] | [3] |
Safety Note: (2-Chloropyridin-3-yl)methanamine hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.[3]
Strategic Importance in Drug Discovery
The utility of this reagent stems from its dual functionality. The primary aminomethyl group serves as an excellent nucleophile or a point for amide bond formation, while the chlorine atom on the pyridine ring is susceptible to various cross-coupling reactions.[2] This allows for a modular and convergent approach to synthesis, accelerating the exploration of structure-activity relationships (SAR).
-
Pyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems. It frequently serves as a "hinge-binder" in kinase inhibitors, interacting with the backbone of the ATP-binding pocket.[4]
-
Aminomethyl Group: This flexible linker allows for the introduction of various side chains and pharmacophoric elements that can target specific sub-pockets of an enzyme or receptor, enhancing potency and selectivity.
-
Chloro Substituent: The chlorine atom is not merely a placeholder but a reactive handle for late-stage diversification via reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid synthesis of analog libraries.[2][5]
Application Focus: Synthesis of a c-Met Kinase Inhibitor Intermediate
The c-Met receptor tyrosine kinase is a well-validated target in oncology.[6] Its dysregulation is implicated in tumor growth, invasion, and metastasis. Several potent c-Met inhibitors incorporate a substituted pyridine scaffold. The following protocol details a representative nucleophilic aromatic substitution (SNAr) reaction where the amine of (2-Chloropyridin-3-yl)methanamine displaces a leaving group on an aromatic ring, a common strategy in kinase inhibitor synthesis.[7]
Workflow Overview
Caption: General workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocol: SNAr Reaction
This protocol is a generalized procedure based on established methodologies for the synthesis of kinase inhibitors.[5]
Objective: To synthesize a key intermediate by reacting (2-Chloropyridin-3-yl)methanamine with a suitable fluoro-aromatic electrophile.
Materials:
-
(2-Chloropyridin-3-yl)methanamine hydrochloride
-
Fluoro-aromatic electrophile (e.g., 2,4-dichloro-5-fluoronitrobenzene) (1.0 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the fluoro-aromatic electrophile (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to dissolve the starting material completely. A typical concentration is 0.1-0.5 M.
-
Base Addition: Add DIPEA or TEA (2.5 equiv) to the solution. The extra equivalent is necessary to neutralize the hydrochloride salt of the amine starting material.
-
Nucleophile Addition: In a separate vial, dissolve (2-Chloropyridin-3-yl)methanamine hydrochloride (1.1 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction flask at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. The rationale for heating is to overcome the activation energy for the SNAr reaction, which can be sluggish at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired intermediate.[5]
Rationale for Reagent Choices
-
Solvent: Aprotic polar solvents like DMF or DMSO are chosen because they can solvate the ionic intermediates of the SNAr mechanism (Meisenheimer complex) without participating in the reaction.
-
Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the HCl salt and scavenge the HF acid produced during the reaction without competing with the primary amine nucleophile.
Broader Applications & Future Directions
While its use in kinase inhibitors is prominent, the versatility of (2-Chloropyridin-3-yl)methanamine extends to other therapeutic areas. It serves as a precursor for agrochemicals and is employed in the development of compounds targeting various receptors and enzymes.[1][8]
Caption: Application landscape of the title compound.
The continued exploration of this building block in combinatorial chemistry and fragment-based drug discovery is expected to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- Vertex AI Search. (2025). Understanding (2-Chloropyridin-3-yl)methanamine: A Key Pharmaceutical Intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5.
- PubChem. (n.d.). (2-Chloropyridin-3-yl)methanamine. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.
- MedChemExpress. (2025). (2-Chloropyridin-4-yl)methanamine hydrochloride Safety Data Sheet.
- BenchChem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis.
- BenchChem. (2025). Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols.
- MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
- PubMed. (n.d.). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. National Center for Biotechnology Information.
- PubMed. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). (3-Chloropyridin-2-yl)methanamine.
- PMC. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. National Center for Biotechnology Information.
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- 7. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (3-Chloropyridin-2-yl)methanamine [myskinrecipes.com]
The Strategic Application of (2-Chloropyridin-3-yl)methanamine Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, kinase inhibitors represent a cornerstone of precision medicine. The pyridine ring is a well-established "privileged scaffold" in this domain, owing to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2] (2-Chloropyridin-3-yl)methanamine hydrochloride has emerged as a strategically significant building block for the synthesis of a new generation of kinase inhibitors. Its bifunctional nature, featuring a reactive chlorine atom and a primary aminomethyl group, provides medicinal chemists with a versatile handle for constructing complex heterocyclic systems that can potently and selectively target kinases implicated in oncogenesis.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2-Chloropyridin-3-yl)methanamine hydrochloride in the synthesis of advanced kinase inhibitors. We will delve into the mechanistic rationale behind its application, provide a detailed, field-proven synthetic protocol for a representative pyrazolopyridine-based kinase inhibitor, and discuss the broader implications for drug discovery.
The Rationale for (2-Chloropyridin-3-yl)methanamine Hydrochloride in Kinase Inhibitor Design
The utility of (2-Chloropyridin-3-yl)methanamine hydrochloride stems from its inherent chemical reactivity, which allows for sequential and regioselective modifications. The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties.[3] The primary aminomethyl group serves as a key nucleophile for the construction of fused heterocyclic ring systems, a common feature in many potent kinase inhibitors.[4]
This dual functionality allows for a convergent synthetic approach, where different fragments of the final kinase inhibitor can be synthesized separately and then coupled to the (2-Chloropyridin-3-yl)methanamine core. This strategy enhances synthetic efficiency and allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Signaling Pathways and Therapeutic Targets
Kinase inhibitors derived from pyridine-based scaffolds have shown efficacy against a multitude of cancer-related signaling pathways. These include pathways driven by Polo-like kinase 1 (PLK1), Protein Kinase B (Akt), and various receptor tyrosine kinases (RTKs) like c-Met.[4][5][6] Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The development of inhibitors that can selectively target these kinases is a major focus of oncology research.
Detailed Synthetic Protocol: Preparation of a Pyrazolopyridine-Based Kinase Inhibitor Core
This section provides a detailed, step-by-step protocol for the synthesis of a pyrazolopyridine core structure, a common motif in kinase inhibitors, starting from (2-Chloropyridin-3-yl)methanamine hydrochloride. This protocol is a representative example of how this versatile building block can be utilized.
Experimental Workflow Diagram
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: N-Alkylation and N-Acylation of (2-Chloropyridin-3-yl)methanamine Hydrochloride
Abstract
(2-Chloropyridin-3-yl)methanamine is a versatile pharmaceutical intermediate, serving as a foundational building block for a multitude of therapeutic agents.[1][2] Its structure, featuring a primary aminomethyl group and a reactive chloropyridine ring, offers dual points for molecular elaboration.[2] This guide provides detailed, field-proven protocols for two fundamental transformations of its hydrochloride salt: N-alkylation and N-acylation. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical parameters and troubleshooting. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals aiming to synthesize libraries of N-substituted (2-chloropyridin-3-yl)methanamine derivatives for structure-activity relationship (SAR) studies and novel drug discovery.
Chemical Principles & Starting Material Considerations
The starting material, (2-Chloropyridin-3-yl)methanamine hydrochloride, is an ammonium salt. The primary amine is protonated, rendering it non-nucleophilic. Therefore, a crucial first step in any N-alkylation or N-acylation protocol is the in situ neutralization of the hydrochloride salt with a suitable base. This deprotonation liberates the free primary amine, which can then act as a nucleophile.
Key Structural Features & Reactivity:
-
Primary Amine (-CH₂NH₂): A potent nucleophile once deprotonated. It is the primary site for the reactions discussed.
-
2-Chloro Substituent: An electron-withdrawing group that influences the basicity of the pyridine nitrogen. It also serves as a handle for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki), though these are outside the scope of this document.[2]
-
Pyridine Nitrogen: While nucleophilic, its reactivity is attenuated by the adjacent chloro group. Under the conditions described, reaction at the primary amine is overwhelmingly favored.
Protocol I: N-Alkylation via Reductive Amination
Direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][4] This occurs because the product secondary amine is often more nucleophilic than the starting primary amine.[4] Reductive amination is a superior and widely used method that offers controlled, selective mono-alkylation.[5][6][7] The process involves the initial formation of a Schiff base (imine) between the amine and a carbonyl compound (aldehyde or ketone), followed by in situ reduction to the corresponding secondary amine.
Principle of the Reaction
The reaction is a one-pot, two-step process. First, the deprotonated (2-Chloropyridin-3-yl)methanamine attacks the carbonyl carbon of an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion, which is rapidly reduced by a hydride reagent. Mild, selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they readily reduce the protonated iminium ion but are slow to reduce the starting aldehyde or ketone, thus minimizing side reactions.
Workflow for Reductive Amination
Caption: General experimental workflow for N-alkylation via reductive amination.
Detailed Step-by-Step Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq.).
-
Dissolution: Add an appropriate anhydrous solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0–1.2 eq.). If the carbonyl is less reactive, adding a small amount of acetic acid (0.1 eq.) can catalyze imine formation.
-
Neutralization: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq.), to neutralize the hydrochloride salt. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 eq.), portion-wise to control any initial effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2–16 hours).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Data Summary: Reductive Amination
| Parameter | Recommendation | Rationale & Causality |
| Solvent | DCM, DCE, THF | Aprotic solvents that are compatible with the hydride reagent. |
| Base | Triethylamine (TEA), DIPEA | Neutralizes the HCl salt without competing as a nucleophile. |
| Reducing Agent | NaBH(OAc)₃, NaCNBH₃ | Mild and selective for the iminium ion over the carbonyl.[8] |
| Stoichiometry | Amine:Carbonyl:Base:Reducer ≈ 1:1.1:1.1:1.5 | A slight excess of reagents ensures complete conversion of the limiting amine. |
| Temperature | Room Temperature | Sufficient for most substrates; avoids decomposition. |
Protocol II: N-Acylation
N-acylation is a robust and high-yielding reaction to form amides. The Schotten-Baumann reaction conditions, which involve reacting an amine with an acyl chloride or anhydride in the presence of a base, are highly effective for this transformation.[9][10][11] The base serves a dual purpose: neutralizing the starting material's hydrochloride salt and scavenging the acidic byproduct (HCl or carboxylic acid) generated during the reaction.[11][12]
Principle of the Reaction
The acylation proceeds via a nucleophilic acyl substitution mechanism.[9][12] The free primary amine, liberated by the base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride, anhydride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or carboxylate) to yield the stable amide product.
General Reaction Scheme for N-Acylation
Caption: General transformation for N-acylation of the target amine.
Detailed Step-by-Step Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq.).
-
Dissolution: Add anhydrous DCM or THF (approx. 0.2 M concentration).
-
Base Addition: Add a suitable base. Pyridine (as both base and solvent) or triethylamine (2.5-3.0 eq.) in DCM are common choices.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the exothermicity of the reaction, especially with reactive acyl chlorides.
-
Acylating Agent Addition: Add the acyl chloride or anhydride (1.1–1.2 eq.) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and finally, brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amide is often of high purity but can be further purified by recrystallization or silica gel chromatography if necessary.
Data Summary: N-Acylation
| Parameter | Recommendation | Rationale & Causality |
| Solvent | DCM, THF, Pyridine | Aprotic solvents that do not react with the acylating agent. |
| Base | Pyridine, TEA, DIPEA | Must be sufficient to neutralize both the starting material and the acidic byproduct.[13] |
| Acylating Agent | Acyl Chlorides, Anhydrides | Acyl chlorides are generally more reactive than anhydrides. |
| Stoichiometry | Amine:Acyl Agent:Base ≈ 1:1.1:2.5 | Excess base is crucial to drive the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Initial cooling is a key safety and selectivity measure. |
Safety & Handling
-
(2-Chloropyridin-3-yl)methanamine hydrochloride: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Acyl chlorides are corrosive and react violently with water; handle with extreme care. Hydride reducing agents can react with moisture to produce flammable hydrogen gas. Always work under an inert atmosphere where specified.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.
Conclusion
The N-alkylation and N-acylation of (2-Chloropyridin-3-yl)methanamine hydrochloride are fundamental, enabling transformations in medicinal chemistry. Reductive amination provides a controlled and selective route to N-mono-alkylated derivatives, effectively avoiding the over-alkylation issues common with direct alkylation methods. N-acylation via Schotten-Baumann conditions is a highly reliable and general method for synthesizing a wide array of amides. The protocols detailed in this guide are robust, scalable, and serve as an excellent starting point for the synthesis of compound libraries aimed at accelerating drug discovery programs.
References
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Bähn, S., Imm, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2011). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 50(32), 7329-7332. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Pharmaffiliates. (n.d.). Understanding (2-Chloropyridin-3-yl)methanamine: A Key Pharmaceutical Intermediate. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. [Link]
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The Strategic Application of (2-Chloropyridin-3-yl)methanamine Hydrochloride in the Synthesis of Novel Heterocyclic Compounds
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of FDA-approved drugs and clinical candidates due to their ability to engage with biological targets in a specific and high-affinity manner. Within the synthetic chemist's toolkit, (2-Chloropyridin-3-yl)methanamine hydrochloride ( 1 ) has emerged as a critical and versatile building block. Its unique structural arrangement, featuring a reactive chlorine atom on the pyridine ring and a primary aminomethyl group, provides a powerful platform for the construction of diverse and complex heterocyclic systems[1][2]. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this key intermediate for the synthesis of innovative molecular architectures, including detailed protocols, mechanistic insights, and strategic considerations.
The dual functionality of (2-Chloropyridin-3-yl)methanamine hydrochloride allows for a wide range of chemical transformations. The chlorine atom can readily participate in nucleophilic aromatic substitution and various cross-coupling reactions, while the aminomethyl group is a nucleophile and a precursor for imine formation, enabling a multitude of cyclization strategies[2]. This document will explore its application in the synthesis of two major classes of medicinally relevant heterocycles: Pyrido[2,3-d]pyrimidines and Azaindole derivatives via the Pictet-Spengler reaction.
Core Properties and Handling
Before delving into synthetic applications, it is crucial to understand the fundamental properties and safety considerations for (2-Chloropyridin-3-yl)methanamine hydrochloride.
| Property | Value | Reference |
| CAS Number | 97004-04-1 | [1] |
| Molecular Formula | C₆H₈Cl₂N₂ | [3] |
| Molecular Weight | 179.05 g/mol | [3] |
| Appearance | Solid | [4] |
| Storage | Ambient Temperature, away from moisture | [4] |
Safety Precautions: (2-Chloropyridin-3-yl)methanamine hydrochloride is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust and wash hands thoroughly after handling[4].
Application I: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are structural analogs of purines, making them attractive scaffolds for targeting a variety of enzymes, particularly kinases. Several kinase inhibitors containing this core structure have shown promise in oncology and the treatment of inflammatory diseases[5]. The following protocol outlines a general approach to synthesizing a pyrido[2,3-d]pyrimidine core starting from (2-Chloropyridin-3-yl)methanamine hydrochloride.
Protocol 1: Two-Step Synthesis of a Substituted Pyrido[2,3-d]pyrimidine
This protocol involves an initial condensation to form a substituted aminopyridine, followed by cyclization to yield the pyrido[2,3-d]pyrimidine ring system.
Step 1: Synthesis of N-((2-chloropyridin-3-yl)methyl)formamide
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq) in an excess of ethyl formate (10-15 eq), which acts as both reactant and solvent.
-
Reaction Initiation: Slowly add triethylamine (1.2 eq) to the suspension at room temperature to neutralize the hydrochloride salt and liberate the free amine.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 55-60 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess ethyl formate and triethylamine hydrochloride. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-((2-chloropyridin-3-yl)methyl)formamide.
Step 2: Intramolecular Cyclization to form 8-Chloro-5,6-dihydropyrido[2,3-d]pyrimidine
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-((2-chloropyridin-3-yl)methyl)formamide (1.0 eq) from the previous step in anhydrous toluene.
-
Cyclization Reaction: Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the solution at 0 °C. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-10 hours, monitoring by TLC[5].
-
Quenching and Workup: After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 8-chloropyrido[2,3-d]pyrimidine derivative.
Causality and Strategic Insights
-
Choice of Formylating Agent: Ethyl formate is a mild and effective formylating agent for primary amines. The use of an excess ensures the reaction goes to completion.
-
Base in Step 1: Triethylamine is a common organic base used to neutralize the hydrochloride salt, allowing the primary amine to react.
-
Cyclizing Agent: Phosphorus oxychloride serves as both a dehydrating and chlorinating agent, facilitating the intramolecular cyclization to form the pyrimidine ring[5]. The chlorine at position 8 provides a handle for further diversification through nucleophilic substitution or cross-coupling reactions.
Workflow Diagram
Caption: General workflow for the synthesis of a pyrido[2,3-d]pyrimidine.
Application II: Pictet-Spengler Reaction for Azaindole Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new heterocyclic ring[6]. While traditionally used for the synthesis of tetrahydro-β-carbolines from tryptamine derivatives, this reaction can be adapted for (2-Chloropyridin-3-yl)methanamine hydrochloride to synthesize substituted azaindoles (pyrrolo[2,3-b]pyridines), which are important scaffolds in medicinal chemistry[5].
Protocol 2: Synthesis of a Substituted 4-Chloro-1,2,3,4-tetrahydro-β-carboline (Azaindole derivative)
This protocol outlines the synthesis of a tetrahydro-β-carboline derivative through a one-pot Pictet-Spengler reaction.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq) and an appropriate aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or dichloromethane (CH₂Cl₂).
-
Acid Catalysis: Add a catalytic amount of a Brønsted acid, such as trifluoroacetic acid (TFA, 0.1-0.2 eq), to the mixture. The acidic nature of HFIP may also be sufficient to catalyze the reaction.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to reflux for 4 to 24 hours. The optimal temperature and time will depend on the reactivity of the aldehyde used. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If using an organic solvent like CH₂Cl₂, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired substituted 4-chloro-1,2,3,4-tetrahydro-β-carboline.
Mechanistic Rationale
The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (iminium ion) from the condensation of the primary amine of (2-Chloropyridin-3-yl)methanamine and the aldehyde. The electron-rich pyridine ring then acts as the nucleophile in an intramolecular electrophilic aromatic substitution, leading to the cyclized product. The chlorine atom at the 2-position of the pyridine ring deactivates the ring slightly towards electrophilic attack, which may necessitate slightly harsher conditions (e.g., stronger acid or higher temperature) compared to more electron-rich systems like indoles.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Conclusion and Future Directions
(2-Chloropyridin-3-yl)methanamine hydrochloride is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols and insights provided in this application note demonstrate its utility in constructing medicinally relevant scaffolds such as pyrido[2,3-d]pyrimidines and azaindole derivatives. The strategic positioning of the chloro and aminomethyl functionalities allows for sequential and diverse chemical modifications, making it an ideal starting material for the generation of compound libraries in drug discovery programs. Future research will undoubtedly continue to uncover new and innovative applications of this powerful synthetic intermediate in the quest for novel therapeutics.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2014). Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. Retrieved from [Link]
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). Retrieved from [Link]
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Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Retrieved from [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. Retrieved from [Link]
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RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
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Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids. Retrieved from [Link]
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Larghi, E. L., Amongero, M., Bracca, A. B. J., & Kaufman, T. S. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc, 2005(12), 98-153. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
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ResearchGate. (2019). (PDF) Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. Retrieved from [Link]
-
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Navigating the Synthesis Landscape: Protecting Group Strategies for (2-Chloropyrin-3-yl)methanamine Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Amine Protection
In the intricate world of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the selective modification of functional groups is paramount.[1][2] (2-Chloropyridin-3-yl)methanamine hydrochloride is a valuable building block in the synthesis of novel therapeutic agents due to its unique chemical architecture, featuring a reactive primary amine and a modifiable chloropyridine ring.[3][4] However, the nucleophilic nature of the primary amine often necessitates its temporary masking, or "protection," to prevent unwanted side reactions during subsequent synthetic transformations.[5][6] This guide provides a detailed exploration of protecting group strategies for the amine functionality of (2-Chloropyridin-3-yl)methanamine, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Strategic Considerations for Protecting Group Selection
The choice of a protecting group is not a one-size-fits-all decision. It requires careful consideration of the overall synthetic route and the chemical environment the molecule will be subjected to. For (2-Chloropyridin-3-yl)methanamine, key factors include:
-
Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent steps. The 2-chloropyridine ring is generally stable but can be susceptible to nucleophilic aromatic substitution under certain conditions.[7]
-
Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.[6]
-
Orthogonality: In complex syntheses, it's often necessary to employ multiple protecting groups that can be removed selectively without affecting others.[1][2][5] This is known as an orthogonal strategy.[1][2][5]
-
Impact on Physical Properties: The protecting group can influence the solubility and crystallinity of the intermediate, which can be advantageous for purification.
The following sections will delve into the practical application of three commonly employed and effective amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its acid-lability, which provides orthogonality to base-labile and hydrogenolysis-cleavable groups.[8][9][10][11][12][13]
Rationale for Selection
The Boc group is an excellent choice for protecting (2-Chloropyridin-3-yl)methanamine, especially when subsequent reactions involve basic or nucleophilic conditions, or catalytic hydrogenation that might affect the chloro-substituent. Its removal under acidic conditions is typically clean and high-yielding.[11][14]
Experimental Protocols
Protocol 1: Boc-Protection of (2-Chloropyridin-3-yl)methanamine
-
Materials: (2-Chloropyridin-3-yl)methanamine hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Sodium hydroxide (NaOH), Dichloromethane (DCM) or Tetrahydrofuran (THF), Water.
-
Procedure:
-
Suspend (2-Chloropyridin-3-yl)methanamine hydrochloride in DCM or a mixture of THF and water.
-
Add a suitable base, such as triethylamine (1.1-1.5 equivalents) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloride salt and free the amine.
-
To the resulting solution or suspension, add di-tert-butyl dicarbonate (1.05-1.2 equivalents) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if using an aqueous system, extract the product with a suitable organic solvent (e.g., ethyl acetate). If in an organic solvent, wash the solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product.
-
Purify the product by column chromatography on silica gel or by recrystallization if applicable.
-
Protocol 2: Deprotection of Boc-(2-Chloropyridin-3-yl)methanamine
-
Materials: Boc-protected (2-Chloropyridin-3-yl)methanamine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol, or ethyl acetate), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of a strong acid. Common reagents include a 20-50% solution of TFA in DCM or a 4M solution of HCl in dioxane or ethyl acetate.[15][16]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS. The deprotection is often accompanied by the evolution of carbon dioxide and isobutylene gas.[11]
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt. If the free amine is required, a basic workup can be performed.
-
The Benzyloxycarbonyl (Cbz or Z) Group: A Classic and Reliable Choice
The Cbz group, introduced by Bergmann and Zervas, was instrumental in the advancement of peptide chemistry and remains a cornerstone of amine protection.[17] Its key feature is its stability to a wide range of conditions and its removal by catalytic hydrogenolysis.[17][18][19][20]
Rationale for Selection
The Cbz group offers an orthogonal protection strategy to the acid-labile Boc group and the base-labile Fmoc group.[21] It is stable to both acidic and basic conditions, making it suitable for a broad array of synthetic transformations. However, its removal via hydrogenation requires careful consideration of other reducible functional groups in the molecule. The chloro-substituent on the pyridine ring is generally stable to these conditions, but over-reduction can sometimes be a concern.
Experimental Protocols
Protocol 3: Cbz-Protection of (2-Chloropyridin-3-yl)methanamine
-
Materials: (2-Chloropyridin-3-yl)methanamine hydrochloride, Benzyl chloroformate (Cbz-Cl), a base (e.g., Sodium bicarbonate, Sodium carbonate, or Triethylamine), Dioxane/Water or Dichloromethane.
-
Procedure:
-
Dissolve or suspend (2-Chloropyridin-3-yl)methanamine hydrochloride in a suitable solvent system such as a mixture of dioxane and water.
-
Add a base like sodium bicarbonate or sodium carbonate to neutralize the hydrochloride and maintain a basic pH.[17]
-
Cool the mixture in an ice bath and add benzyl chloroformate (1.05-1.2 equivalents) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization.
-
Protocol 4: Deprotection of Cbz-(2-Chloropyridin-3-yl)methanamine
-
Materials: Cbz-protected (2-Chloropyridin-3-yl)methanamine, Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen source (Hydrogen gas or a transfer hydrogenation reagent like ammonium formate), a solvent (e.g., Methanol, Ethanol, or Ethyl acetate).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the Cbz-protected amine in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of Pd/C (typically 5-10% by weight).
-
Stir the suspension under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[19]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the solvent and combine the filtrates.
-
Remove the solvent under reduced pressure to yield the deprotected amine.
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is another cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis.[22][23] Its defining characteristic is its lability to basic conditions, typically with a secondary amine like piperidine.[22][24]
Rationale for Selection
The Fmoc group provides an excellent orthogonal protecting group strategy when acidic or hydrogenolytic conditions need to be avoided.[23][24] Its stability towards acids makes it compatible with Boc-protected functionalities elsewhere in the molecule.[24]
Experimental Protocols
Protocol 5: Fmoc-Protection of (2-Chloropyridin-3-yl)methanamine
-
Materials: (2-Chloropyridin-3-yl)methanamine hydrochloride, 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a base (e.g., Sodium bicarbonate or Triethylamine), a solvent (e.g., Dioxane/Water or Acetonitrile).
-
Procedure:
-
Dissolve or suspend (2-Chloropyridin-3-yl)methanamine hydrochloride in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-Cl or Fmoc-OSu (1.0-1.1 equivalents) to the mixture.[24]
-
Stir vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
-
Protocol 6: Deprotection of Fmoc-(2-Chloropyridin-3-yl)methanamine
-
Materials: Fmoc-protected (2-Chloropyridin-3-yl)methanamine, Piperidine, N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF or acetonitrile.
-
Add a solution of piperidine (typically 20-50% in the same solvent).[22]
-
Stir the reaction at room temperature. The deprotection is usually very rapid, often completing within 5-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, the reaction mixture can often be taken directly to the next step after removal of the solvent and volatile byproducts under high vacuum. Alternatively, an aqueous workup can be performed to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Summary of Protecting Group Strategies
| Protecting Group | Protection Reagent(s) | Typical Protection Conditions | Deprotection Reagent(s) | Typical Deprotection Conditions | Orthogonality & Key Considerations |
| Boc | Boc₂O | Base (e.g., TEA, NaOH), RT | Strong Acid (e.g., TFA, HCl) | Anhydrous acidic conditions, RT[12] | Stable to base and hydrogenolysis. Good for subsequent nucleophilic or basic reactions. |
| Cbz | Cbz-Cl | Base (e.g., NaHCO₃), 0°C to RT | H₂/Pd-C, Ammonium formate/Pd-C | Catalytic hydrogenation, RT[18][19] | Stable to acid and base. Avoid if other reducible groups are present. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), RT | Piperidine | 20-50% Piperidine in DMF, RT[22] | Stable to acid and hydrogenolysis. Ideal when acidic or reductive conditions must be avoided. |
Visualization of the Decision-Making Workflow
Caption: Decision tree for selecting an amine protecting group.
Conclusion
The judicious selection and application of amine protecting groups are fundamental to the successful synthesis of complex molecules derived from (2-Chloropyridin-3-yl)methanamine. By understanding the unique characteristics of the Boc, Cbz, and Fmoc groups, and by following robust and well-established protocols, researchers can navigate the challenges of multi-step synthesis with greater efficiency and control. This guide serves as a practical resource to aid in the strategic planning and execution of synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ChemistryViews. (2018, October 20). New Protecting Group for Amines. Retrieved from [Link]
-
SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ACS Publications. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Royal Society of Chemistry. (1984). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. J. Chem. Soc., Perkin Trans. 1, 2801-2807. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 9). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3-Chloropyridin-2-yl)methanamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
-
ASNA Company for advanced technologies Ltd. (n.d.). Boc Protected Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
ResearchGate. (2017, September 4). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Retrieved from [Link]
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Application Notes & Protocols for the Custom Synthesis of Pharmaceutical Intermediates Using (2-Chloropyridin-3-yl)methanamine Hydrochloride
Introduction: Strategic Value in Medicinal Chemistry
(2-Chloropyridin-3-yl)methanamine hydrochloride (CAS No: 186205-72-9) is a pivotal starting material in the landscape of pharmaceutical research and development. It belongs to the class of pyridine derivatives, which are core structures in numerous approved drugs. Its strategic importance stems from the dual reactivity offered by its structure: a primary aminomethyl group at the 3-position and a chlorine atom at the 2-position of the pyridine ring.[1][2] This bifunctionality allows for sequential, regioselective modifications, making it an exceptionally versatile building block for constructing complex molecular architectures.[1][2]
The primary amine serves as a nucleophilic handle for standard amide bond formation (acylation), alkylation, and reductive amination, while the chloro-substituent is primed for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2] This versatility accelerates the exploration of chemical space, enabling medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[1] This guide provides detailed protocols for leveraging this intermediate in common synthetic transformations and outlines the necessary quality control and safety measures.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount for successful and reproducible synthesis. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₆H₈Cl₂N₂ | PubChem CID 22464502 |
| Molecular Weight | 183.05 g/mol | PubChem CID 22464502 |
| Appearance | Off-white to light yellow crystalline solid | Supplier Data |
| Solubility | Soluble in water, methanol. Limited solubility in dichloromethane, ethyl acetate. | General Chemical Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[3][4][5] Recommended storage at 2-8°C for long-term stability.[6] |
Hazard Identification and Safe Handling
(2-Chloropyridin-3-yl)methanamine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[3][4][5]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5] Ensure adequate ventilation and have an accessible safety shower and eye wash station.[3]
-
Handling: Avoid creating dust.[3][4] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[3][5]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3][7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
-
Core Synthetic Applications & Protocols
The true utility of this intermediate is demonstrated through its application in key synthetic transformations. Below are two foundational protocols that serve as a starting point for more complex syntheses.
Diagram: Synthetic Utility Overview
This diagram illustrates the primary reaction pathways available for (2-Chloropyridin-3-yl)methanamine.
Caption: Key reaction pathways for (2-Chloropyridin-3-yl)methanamine.
Protocol 1: Synthesis of N-Benzoyl-(2-chloropyridin-3-yl)methanamine (Acylation)
This protocol details a standard acylation reaction to form an amide bond, a common linkage in pharmaceutical compounds.
Rationale: The reaction begins with the deprotonation of the hydrochloride salt to liberate the free primary amine. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting materials and reagents.
Reagents & Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
| (2-Chloropyridin-3-yl)methanamine HCl | 183.05 | 1.0 g | 5.46 mmol | 1.0 |
| Benzoyl Chloride | 140.57 | 0.84 g (0.7 mL) | 5.98 mmol | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.66 g (2.28 mL) | 16.38 mmol | 3.0 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - | - |
Step-by-Step Procedure:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 g, 5.46 mmol).
-
Dissolution: Add anhydrous DCM (30 mL) and stir to form a suspension.
-
Cooling: Place the flask in an ice-water bath and cool the suspension to 0°C.
-
Base Addition: Add triethylamine (2.28 mL, 16.38 mmol) dropwise to the stirred suspension. Stir for 15 minutes at 0°C. The suspension should become a clearer solution as the free base is formed.
-
Acylating Agent Addition: Add benzoyl chloride (0.7 mL, 5.98 mmol) dropwise over 5 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product should have a higher Rf than the starting amine.
-
Workup: a. Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with DCM (2 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide.
Protocol 2: Synthesis of N-(Phenylmethyl)-(2-chloropyridin-3-yl)methanamine (Reductive Amination)
Reductive amination is a powerful and widely used method for forming C-N bonds, offering a reliable alternative to direct alkylation which can suffer from over-alkylation.[8][9]
Rationale: This one-pot reaction first involves the formation of an imine intermediate from the primary amine and an aldehyde (benzaldehyde).[10] A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is then used to reduce the imine to the corresponding secondary amine.[8][10] STAB is preferred because it is less reactive towards the aldehyde starting material than other hydrides like NaBH₄ and is stable in the slightly acidic conditions that favor imine formation.[8]
Reagents & Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
| (2-Chloropyridin-3-yl)methanamine HCl | 183.05 | 1.0 g | 5.46 mmol | 1.0 |
| Benzaldehyde | 106.12 | 0.60 g (0.58 mL) | 5.63 mmol | 1.03 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.74 g | 8.19 mmol | 1.5 |
| Dichloroethane (DCE) | - | 30 mL | - | - |
| Triethylamine (TEA) | 101.19 | 0.55 g (0.76 mL) | 5.46 mmol | 1.0 |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask, add (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 g, 5.46 mmol) and dichloroethane (30 mL).
-
Free Base Formation: Add triethylamine (0.76 mL, 5.46 mmol) to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Aldehyde Addition: Add benzaldehyde (0.58 mL, 5.63 mmol) and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.74 g, 8.19 mmol) portion-wise over 10 minutes. Note: The reaction may gently effervesce.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes) or LC-MS to confirm the consumption of the starting material and formation of the product.
-
Workup: a. Carefully quench the reaction by adding 25 mL of saturated aqueous NaHCO₃ solution. b. Stir vigorously for 20 minutes until gas evolution ceases. c. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL). d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to isolate the desired secondary amine.
Analytical & Quality Control Workflow
Ensuring the identity and purity of synthesized intermediates is a critical step before their use in subsequent pharmaceutical syntheses.
Diagram: Quality Control Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. (3-Chloropyridin-2-yl)methanamine [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloropyrin-3-yl)methanamine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of (2-Chloropyridin-3-yl)methanamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and purity. (2-Chloropyridin-3-yl)methanamine is a vital building block in the pharmaceutical industry, and its efficient synthesis is crucial for drug discovery and development projects.[1][2]
The primary synthetic route to (2-Chloropyridin-3-yl)methanamine involves the reduction of 2-Chloro-3-cyanopyridine. This guide will focus on troubleshooting this key transformation and subsequent derivatization.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, offering step-by-step solutions and the underlying scientific rationale.
Issue 1: Low Yield in the Reduction of 2-Chloro-3-cyanopyridine to (2-Chloropyridin-3-yl)methanamine
A low yield in this nitrile reduction is a common hurdle. Several factors, from the choice of reducing agent to reaction conditions, can be at play.
Q: My reduction of 2-Chloro-3-cyanopyridine using Lithium Aluminum Hydride (LAH) is resulting in a low yield. What are the potential causes and how can I improve it?
A: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines.[3][4][5] However, its high reactivity can also lead to side reactions or incomplete conversion if not properly managed.
Potential Causes & Solutions:
-
Reagent Quality and Handling: LAH is extremely reactive with water and protic solvents, which can quench the reagent and reduce its effectiveness.[3][5]
-
Protocol: Ensure you are using freshly opened or properly stored LAH. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Reaction Temperature: While LAH reductions are often performed at 0 °C to room temperature, the optimal temperature can be substrate-dependent.[6]
-
Protocol: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., refluxing in THF) might be necessary.[7] However, be cautious as excessive heat can promote side reactions.
-
-
Work-up Procedure: Improper quenching of the reaction can lead to the formation of aluminum hydroxides that may trap the product, reducing the isolated yield.
-
Protocol (Fieser work-up): After the reaction is complete, cool the mixture to 0 °C. Cautiously and sequentially add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LAH in grams. Stir the resulting granular precipitate for 15-30 minutes, then filter and wash the solid thoroughly with an appropriate organic solvent (e.g., THF, ether, or ethyl acetate).
-
-
Alternative Reducing Agents: If optimizing the LAH reaction doesn't improve the yield, consider alternative, milder, or more selective reducing agents.
-
Borane Complexes: Borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2) are excellent alternatives for nitrile reduction.[8][9] These reagents are generally less reactive than LAH and can offer better chemoselectivity.[10][11] BH3•SMe2 is more stable and available in higher concentrations than BH3•THF.[9][12]
-
Catalytic Hydrogenation: This method can be very effective but may require optimization of the catalyst, pressure, and solvent.[13][14] Raney Nickel or Palladium on carbon are common catalysts. The addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[9]
-
Q: I'm observing the formation of significant impurities during the reduction. What are these byproducts and how can I minimize them?
A: The formation of byproducts is a key challenge in achieving high purity of the desired amine.
Common Byproducts and Mitigation Strategies:
-
Over-reduction/Dechlorination: Strong reducing agents like LAH can sometimes lead to the reduction of the chloropyridine ring or cleavage of the C-Cl bond, especially at elevated temperatures.
-
Mitigation: Use a milder reducing agent like borane.[7] If using LAH, maintain a low reaction temperature.
-
-
Formation of Secondary and Tertiary Amines: This is particularly common in catalytic hydrogenation where the initially formed primary amine can react with intermediate imines.
-
Mitigation: As mentioned, adding ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation can minimize the formation of these byproducts.[9]
-
-
Unreacted Starting Material: Incomplete conversion is a straightforward cause of low yield and purity.
-
Mitigation: Ensure the correct stoichiometry of the reducing agent. For LAH and borane reductions, a slight excess of the hydride reagent is typically used. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
| Reducing Agent | Advantages | Disadvantages | Typical Conditions |
| LiAlH4 (LAH) | Powerful, fast reactions.[3][4] | Highly reactive with water, can cause over-reduction.[3][5] | Anhydrous THF or ether, 0 °C to reflux.[3] |
| BH3•THF / BH3•SMe2 | Milder, good chemoselectivity.[8][10] | BH3•THF has limited stability; BH3•SMe2 has an unpleasant odor.[9][12] | Anhydrous THF, room temperature to reflux.[9][12] |
| Catalytic Hydrogenation (e.g., H2/Raney Ni) | "Greener" method, high yields possible.[15] | Requires specialized equipment (hydrogenator), potential for byproduct formation.[9] | Ethanol/Ammonia, elevated pressure and temperature. |
Issue 2: Difficulties in the Derivatization of (2-Chloropyridin-3-yl)methanamine
Once you have successfully synthesized the primary amine, the next step is often derivatization, which can present its own set of challenges.
Q: I am attempting a nucleophilic aromatic substitution (SNAr) on the 2-chloro position, but the reaction is sluggish. How can I drive it to completion?
A: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution. However, reaction rates can vary depending on the nucleophile and reaction conditions.
Strategies to Enhance SNAr Reactivity:
-
Choice of Base and Solvent: A suitable base is often required to deprotonate the incoming nucleophile or to scavenge the HCl byproduct.
-
Recommendation: Use a non-nucleophilic base like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or NMP are generally effective at promoting SNAr reactions.
-
-
Temperature: Increasing the reaction temperature can significantly accelerate the rate of SNAr reactions.
-
Recommendation: If the reaction is slow at room temperature, consider heating it. Microwave-assisted synthesis can also be a powerful tool for accelerating these transformations.
-
-
Catalysis: In some cases, a catalyst can facilitate the substitution.
-
Recommendation: For certain coupling reactions like Suzuki or Buchwald-Hartwig aminations, a palladium catalyst and a suitable ligand are essential.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of nitrile reduction with borane?
A1: The reduction of a nitrile with borane (BH3) proceeds through the formation of a nitrile-borane adduct. The boron atom, a Lewis acid, coordinates to the nitrogen of the nitrile. This is followed by the transfer of a hydride from the boron to the carbon of the nitrile, which is repeated until the carbon is fully reduced to a methylene group. The resulting amine-borane complex is then hydrolyzed during the work-up to yield the primary amine.[11]
Q2: How can I purify the final (2-Chloropyridin-3-yl)methanamine hydrochloride product?
A2: Purification is critical to obtaining a high-quality product.
-
Extraction: After quenching the reaction, an acid-base extraction can be effective. The amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free amine, which is then extracted into an organic solvent.
-
Crystallization/Precipitation of the Hydrochloride Salt: The purified free amine can be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration and washed with a cold solvent.
-
Column Chromatography: If the product contains impurities with similar basicity, purification of the free amine by column chromatography on silica gel may be necessary before salt formation.
Q3: Are there any specific safety precautions I should take when working with these compounds?
A3: Yes, safety is paramount.
-
Reagents: Lithium aluminum hydride and borane complexes are pyrophoric and react violently with water.[3][5] Always handle them under an inert atmosphere and use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. 2-Chloropyridine derivatives can be toxic and irritating.[16][17] Handle them in a well-ventilated fume hood.
-
Reaction Quenching: The quenching of hydride reagents is highly exothermic and liberates hydrogen gas, which is flammable. Perform the quench slowly and with adequate cooling.
Experimental Protocols
Protocol 1: Reduction of 2-Chloro-3-cyanopyridine using Borane-Dimethyl Sulfide (BH3•SMe2)
This protocol provides a reliable method for the reduction of the nitrile to the primary amine.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Chloro-3-cyanopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approximately 10 mL per gram of nitrile).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Borane-dimethyl sulfide complex (1.1 - 1.5 eq) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add 1M HCl and stir for 30 minutes. Wash the aqueous layer with diethyl ether to remove any non-basic impurities. Basify the aqueous layer with 2M NaOH until pH > 12, then extract the product with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Visualizations
Workflow for Troubleshooting Low Yield in Nitrile Reduction
Caption: Troubleshooting flowchart for low reaction yield.
Relationship Between Reagents and Potential Side Products
Caption: Reagent choices and potential side products.
References
-
B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Reduction of activated aromatic nitriles with ammonia borane. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Manganese catalysed reduction of nitriles with amine boranes. (2024). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Mechanism of reduction of nitrile with Borane-THF. (2019). Reddit. Retrieved January 16, 2026, from [Link]
-
Borane as a Reducing Agent. (2020). YouTube. Retrieved January 16, 2026, from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved January 16, 2026, from [Link]
-
Nitrile reduction issues. (2018). Reddit. Retrieved January 16, 2026, from [Link]
-
Preparation method of 2-chloro-3-cyanopyridine. (n.d.). Patsnap. Retrieved January 16, 2026, from [Link]
-
REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. (n.d.). Imperial College London. Retrieved January 16, 2026, from [Link]
-
Reductions by Metal Alkoxyaluminum Hydrides. (n.d.). Organic Reactions. Retrieved January 16, 2026, from [Link]
-
Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
- Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid. (n.d.). Google Patents.
-
Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
- Preparation method of 2-chloro-3-cyanopyridine. (n.d.). Google Patents.
-
2-Chloropyridine. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Lithium aluminium hydride. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. (2022). ACS Publications. Retrieved January 16, 2026, from [Link]
-
In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
2-Chloro-3-cyanopyridine. (n.d.). Chem-Impex. Retrieved January 16, 2026, from [Link]
-
2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Catalytic Hydrogenation. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved January 16, 2026, from [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.
- Process for the preparation of 2-chloropyridines. (n.d.). Google Patents.
-
2-Chloropyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride. (n.d.). Google Patents.
-
2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved January 16, 2026, from [Link]
-
Hydrogenation by Wilkinson's Catalyst. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
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- 16. guidechem.com [guidechem.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Optimization of Catalyst and Ligand for Cross-Coupling with (2-Chloropyridin-3-yl)methanamine HCl
Welcome to the technical support center for optimizing cross-coupling reactions with (2-Chloropyridin-3-yl)methanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of a primary amine and its hydrochloride salt form on the 2-chloropyridine scaffold introduces unique challenges that require careful consideration of catalyst, ligand, and reaction conditions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to achieve successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the cross-coupling of (2-Chloropyridin-3-yl)methanamine HCl in a question-and-answer format, providing explanations and actionable solutions.
Q1: My cross-coupling reaction with (2-Chloropyridin-3-yl)methanamine HCl is showing low to no conversion. What are the most likely causes?
Low or no conversion is a frequent challenge, often stemming from the inherent properties of your substrate and the intricacies of the catalytic cycle. The primary culprits are typically related to the catalyst system and the handling of the amine hydrochloride salt.
-
Catalyst Inhibition by the Primary Amine: The primary amine in your substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1] This is a common issue when working with unprotected amines.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos can create a sterically hindered environment around the palladium center, disfavoring coordination of the primary amine while still allowing for the desired oxidative addition and reductive elimination steps.[3][4]
-
-
Incomplete Neutralization of the HCl Salt: Your starting material is an HCl salt, which will react with the base in your reaction. If an insufficient amount of base is used, the free amine will not be fully generated, and the reaction will not proceed efficiently.
-
Solution: Use at least one extra equivalent of base to neutralize the HCl salt in addition to the amount required for the catalytic cycle. For instance, if the protocol calls for 2 equivalents of base, you should use 3 equivalents. It is often beneficial to pre-mix the substrate and the extra equivalent of base in the solvent for a short period before adding the catalyst and other reagents.
-
-
Ineffective Catalyst System for a Challenging Substrate: 2-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts due to the strong C-Cl bond.[3][5] The oxidative addition step is often rate-limiting.[4]
-
Solution: A robust catalyst system is essential. Consider using a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a highly active ligand. For particularly stubborn couplings, a nickel-based catalyst system could be an effective alternative.[6][7]
-
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient aryl chlorides.[4] It can arise from several pathways, including the reaction of the palladium-hydride species with the aryl halide.
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in promoting the desired reductive elimination over competing side reactions.
-
Presence of Water: While some cross-coupling reactions tolerate or even benefit from the presence of water, it can also be a source of protons for hydrodehalogenation.
-
Solution: Ensure your solvent and reagents are anhydrous, especially if you are observing significant amounts of this side product. Use freshly distilled solvents and dry your reagents thoroughly.
-
-
Base Choice: The nature of the base can influence the formation of palladium-hydride species.
-
Solution: A screen of different bases may be necessary. While strong bases like NaOtBu are often effective for the amination itself, they can sometimes promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ might offer a better outcome in some cases, though they may require higher reaction temperatures.[5][8]
-
Q3: Should I protect the primary amine on my substrate before performing the cross-coupling reaction?
While protecting the amine group is a valid strategy to prevent catalyst inhibition, it adds extra steps to your synthesis (protection and deprotection). In many cases, successful cross-coupling can be achieved without protection.[9]
-
When to Consider Protection: If you have exhausted catalyst and ligand screening and are still facing issues with low yield or catalyst deactivation, protecting the amine with a group like Boc (tert-butyloxycarbonyl) might be the most practical solution.
-
Optimizing for Unprotected Amines: Before resorting to protection, it is highly recommended to screen a panel of bulky ligands (e.g., the Buchwald biaryl phosphine ligands) and different bases. Often, a well-chosen catalyst system can overcome the challenges posed by the free amine.[10][11]
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for the successful cross-coupling of (2-Chloropyridin-3-yl)methanamine HCl. Below is a summary of recommended systems for common cross-coupling reactions.
| Cross-Coupling Reaction | Recommended Palladium Source | Recommended Ligands | Recommended Base | Recommended Solvent(s) | Typical Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | XPhos, SPhos, RuPhos, NHC ligands (e.g., IPr) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | 80 - 120 |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G3 | BrettPhos, RuPhos, Josiphos-type ligands | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane, THF | 80 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, DIPA, Cs₂CO₃ | DMF, THF, Toluene | 60 - 100 |
Experimental Protocols
The following are generalized, step-by-step protocols for performing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with (2-Chloropyridin-3-yl)methanamine HCl. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of (2-Chloropyridin-3-yl)methanamine HCl with an arylboronic acid.
Materials:
-
(2-Chloropyridin-3-yl)methanamine HCl (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene (or Dioxane) and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add (2-Chloropyridin-3-yl)methanamine HCl, the arylboronic acid, and K₃PO₄.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add Pd(OAc)₂ and XPhos.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of (2-Chloropyridin-3-yl)methanamine HCl with a primary or secondary amine.
Materials:
-
(2-Chloropyridin-3-yl)methanamine HCl (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
BrettPhos (2-4 mol%)
-
NaOtBu (3.0 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add NaOtBu.
-
Seal the vessel and purge with an inert gas.
-
Under the inert atmosphere, add the (2-Chloropyridin-3-yl)methanamine HCl, Pd₂(dba)₃, and BrettPhos.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.
-
Heat the reaction to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing the Process: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle and a general troubleshooting workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A logical workflow for troubleshooting low conversion.
References
-
Poisoning and deactivation of palladium catalysts - ResearchGate. [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - NIH. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines | JACS Au. [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
How can I neutralize aminehydrochlorides? - ResearchGate. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - NIH. [Link]
-
Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC - NIH. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides - WEIX RESEARCH GROUP – UW–Madison. [Link]
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Stability and storage conditions for (2-Chloropyridin-3-yl)methanamine hydrochloride.
Welcome to the technical support guide for (2-Chloropyridin-3-yl)methanamine hydrochloride (CAS No: 134233-43-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. As your Senior Application Scientist, I've structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring your experimental success.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of (2-Chloropyridin-3-yl)methanamine hydrochloride.
Q1: What are the optimal storage conditions for solid (2-Chloropyridin-3-yl)methanamine hydrochloride?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend storage at room temperature.[4][5] It is crucial to protect it from moisture and incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[6][7] Storing in a desiccator is a good practice to minimize exposure to humidity.
Q2: I need to prepare a stock solution. What are the recommended solvents and storage conditions for solutions?
A2: While specific solubility data is not always provided, (2-Chloropyridin-3-yl)methanamine hydrochloride is a salt and is generally soluble in polar solvents like water, DMSO, and ethanol. For stock solutions intended for biological assays, DMSO is a common choice. Once in solution, it is recommended to store it at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[6] Always ensure the container is sealed tightly to prevent solvent evaporation and contamination.
Q3: Is (2-Chloropyridin-3-yl)methanamine hydrochloride sensitive to light or air?
A3: While the Safety Data Sheets (SDS) do not explicitly mention light sensitivity, it is a standard best practice for complex organic molecules to be stored in amber vials or protected from light to prevent potential photodegradation. The compound is stable in air under recommended storage conditions, but it is hygroscopic, so minimizing exposure to air and moisture is important.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: You should always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[1][6][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][6]
Troubleshooting Guide
This section addresses potential issues you might encounter during your experiments and provides scientifically grounded solutions.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Compound Degradation | Improper storage (e.g., exposure to moisture, high temperatures, or incompatible substances) can lead to the degradation of the compound, reducing the concentration of the active molecule. The amine group can be susceptible to oxidation, and the chloropyridine ring can undergo nucleophilic substitution. | Always store the solid compound and its solutions under the recommended conditions. Prepare fresh solutions for critical experiments. Consider running a purity check (e.g., by HPLC) on your stock solution if you suspect degradation. |
| Incomplete Solubilization | If the compound is not fully dissolved in the solvent, the actual concentration of your stock solution will be lower than calculated, leading to inconsistent results. | Ensure the compound is completely dissolved before making serial dilutions. Sonication or gentle warming can aid dissolution, but be cautious with warming to avoid degradation. Visually inspect the solution for any particulate matter. |
| pH Effects in Assay Buffer | The amine group in the molecule is basic and will be protonated at physiological pH. Significant shifts in the pH of your assay buffer could alter the protonation state and, consequently, the compound's interaction with its target. | Verify the pH of your final assay buffer after the addition of the compound, especially if you are using a high concentration of the stock solution. Ensure your buffer has sufficient buffering capacity. |
Issue 2: Precipitate forms when diluting the stock solution into an aqueous buffer.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Low Aqueous Solubility | While the hydrochloride salt form enhances water solubility, the free base may have limited solubility in aqueous buffers, especially at higher concentrations or neutral to basic pH. | Decrease the final concentration of the compound in your assay. If using a DMSO stock, ensure the final concentration of DMSO is low (typically <1%) and compatible with your assay. You can also investigate the use of solubilizing agents or different buffer systems, but these must be validated for non-interference with your experiment. |
| Buffer Incompatibility | Certain buffer components (e.g., phosphates) can sometimes salt out organic compounds, leading to precipitation. | Try a different buffer system (e.g., HEPES, TRIS) if you suspect incompatibility. Perform a small-scale solubility test with your chosen buffer before proceeding with the main experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of (2-Chloropyridin-3-yl)methanamine hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a sterile, conical tube. For example, for 1 ml of a 10 mM solution, weigh out 1.795 mg (Molecular Weight: 179.05 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.
Visualizing Stability and Handling
To better understand the key factors in maintaining the integrity of (2-Chloropyridin-3-yl)methanamine hydrochloride, the following workflow outlines the critical steps from receiving the compound to its experimental use.
Caption: Key handling and stability workflow for (2-Chloropyridin-3-yl)methanamine hydrochloride.
This diagram illustrates the critical control points in the handling and storage process. The red ellipses highlight the environmental and chemical factors that can compromise the stability of the compound, emphasizing the need for careful control at each stage of the experimental workflow.
References
-
(2-chloropyridin-3-yl)methanamine, min 97%, 1 gram - CP Lab Safety. CP Lab Safety. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. labsolu.ca [labsolu.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
How to prevent side reactions with (2-Chloropyridin-3-yl)methanamine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (2-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 1432754-64-7). This versatile building block is a cornerstone in pharmaceutical and agrochemical synthesis, prized for its dual reactivity.[1][2] However, this same feature presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to prevent common side reactions and optimize experimental outcomes.
Core Principles: Navigating the Dual Reactivity
(2-Chloropyridin-3-yl)methanamine possesses two key reactive sites: a nucleophilic primary aminomethyl group and an electrophilic C2-position on the pyridine ring, activated by the chloro leaving group.[2] Understanding the interplay between these two sites is critical for successful synthesis.
-
The Aminomethyl Group (-CH₂NH₂): As a primary amine, this group is a potent nucleophile and a potential ligand for transition metal catalysts. In its hydrochloride salt form, the amine is protonated (-CH₂NH₃⁺Cl⁻), significantly dampening its nucleophilicity and reactivity until a base is introduced.
-
The 2-Chloro Group (-Cl): The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and is an active site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4][5] Aryl chlorides are generally less reactive than bromides or iodides, often requiring more forcing conditions or specialized catalyst systems.[6]
The primary challenge is to selectively perform a reaction at one site without triggering an undesired reaction at the other. The most robust strategy to achieve this is through the use of a protecting group on the amine.[7][8]
Caption: General workflow for selective functionalization.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues encountered during common synthetic transformations in a question-and-answer format.
Scenario 1: Modifying the Aminomethyl Group (e.g., N-Alkylation, N-Acylation)
Q: I am attempting mono-N-alkylation of the primary amine, but I'm getting significant amounts of the di-alkylated product and low yields. What's going wrong?
A: This is a classic challenge with primary amines due to the mono-alkylated secondary amine often being more nucleophilic than the starting primary amine. Furthermore, the basic conditions required can promote side reactions at the 2-chloro position.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the primary amine relative to the alkylating agent. This ensures the alkylating agent is consumed before significant di-alkylation can occur.
-
Protecting Group Strategy: The most reliable method is to first protect the amine with a group that allows for subsequent N-alkylation and easy removal, such as a tosyl (Ts) or nosyl (Ns) group. Alternatively, use a reductive amination approach with an aldehyde or ketone, which is often easier to control for mono-alkylation.
-
Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or alkoxides. This minimizes the risk of a competing SNAr reaction at the C2-position.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0 °C or room temperature. Elevated temperatures will accelerate undesired side reactions.
Q: During N-acylation with an acid chloride, my yield is poor and I'm isolating a complex mixture. How can I improve this?
A: Poor yields in acylation are often due to three factors: incomplete neutralization of the hydrochloride salt, side reactions from a strong base, or thermal instability.
Optimization Protocol:
-
Free-Base the Amine: Before the reaction, consider performing a liquid-liquid extraction. Dissolve the hydrochloride salt in water, basify with NaOH or K₂CO₃ to pH > 10, and extract the free amine into a solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer and use the resulting solution directly. This ensures the amine is fully nucleophilic.
-
Use a Schotten-Baumann equivalent condition: Instead of a strong, non-nucleophilic base in an organic solvent, try a biphasic system. Dissolve the amine hydrochloride in a 1:1 mixture of DCM and saturated aqueous sodium bicarbonate. Add the acyl chloride dropwise to the vigorously stirred mixture. The bicarbonate neutralizes the HCl generated in situ without promoting other side reactions.
-
Amide Coupling Reagents: For sensitive substrates, avoid acid chlorides altogether. Use standard peptide coupling reagents like HATU, HOBt/EDC, or PyBOP to couple the amine with a carboxylic acid. These methods operate under milder conditions.
Scenario 2: Reactions at the 2-Chloro Position (e.g., Suzuki or Buchwald-Hartwig Coupling)
Q: My Suzuki-Miyaura coupling reaction is failing or giving very low conversion, even at high temperatures. What is the primary cause?
A: The most common cause of failure in cross-coupling reactions with this substrate is catalyst inhibition . The primary amine can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[5]
Solutions:
-
Protect the Amine: This is the most effective solution. Protecting the amine as a carbamate (e.g., Boc) or an amide prevents it from coordinating with the palladium catalyst. See the detailed protocol below.[7]
-
Use a Specialized Catalyst System: If protection is not feasible, use a catalyst system known to be robust for coupling with aminated aryl halides. This often involves bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can help shield the palladium center and promote the difficult oxidative addition of the C-Cl bond.[5][6]
-
Increase Catalyst Loading: For challenging substrates like this, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary to overcome partial deactivation.[6]
Q: I'm observing a significant amount of hydrodehalogenation (the chloro group is replaced by hydrogen). How can I minimize this?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient heteroaryl chlorides. It can arise from protonolysis of the organopalladium intermediate or from β-hydride elimination from a palladium-hydride species.
Mitigation Strategies:
-
Choice of Base: Use a weaker, non-hydroxide base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to alkoxides (like NaOtBu) or hydroxides (NaOH, KOH) in suppressing this side reaction.[5][6]
-
Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous and inert (Argon or Nitrogen) conditions. Water can be a proton source for hydrodehalogenation.
-
Ligand Selection: Bulky biarylphosphine ligands are generally effective. The ligand's steric profile can disfavor the formation of intermediates that lead to hydrodehalogenation.[6]
-
Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help ensure the desired C-N bond formation outcompetes the hydrodehalogenation pathway.[6]
Caption: Decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the primary amine before running a cross-coupling reaction?
A1: While not absolutely impossible to proceed without protection, it is highly recommended. Protecting the amine is the most reliable way to achieve consistent, high-yielding results by preventing catalyst inhibition. Attempting the reaction without protection will likely require extensive optimization of the catalyst, ligand, base, and solvent, and may still result in low yields.
Q2: What are the best protecting groups for the aminomethyl moiety?
A2: The choice depends on the downstream reaction conditions. The tert-butoxycarbonyl (Boc) group is the most common and versatile choice. It is stable to the basic and nucleophilic conditions of most cross-coupling reactions and is easily removed with acid (e.g., TFA or HCl in dioxane).
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability Notes |
| Boc | Boc₂O, Et₃N | TFA; or HCl in Dioxane/MeOH | Stable to base, hydrogenation, nucleophiles. |
| Cbz | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Not stable to reductive conditions. |
| Fmoc | Fmoc-Cl, Base | Piperidine in DMF | Base-labile; not suitable for reactions using strong bases. |
| Tosyl (Ts) | Ts-Cl, Pyridine | HBr/AcOH; or Na/NH₃ | Very robust; requires harsh removal conditions. |
Q3: How should I handle the hydrochloride salt? Do I need to perform a free-basing step first?
A3: It depends on the reaction.
-
For Amine Protection (e.g., Boc): No, a free-basing step is not required. The reaction is typically run with a base like triethylamine (Et₃N) or DIPEA, which neutralizes the HCl salt in situ.
-
For Cross-Coupling: If you are proceeding with a protected amine, you will have already handled the salt during the protection step. If attempting without protection, the strong base used in the coupling reaction (e.g., K₃PO₄, NaOtBu) is more than sufficient to neutralize the hydrochloride and deprotonate the amine.
Q4: What are the optimal storage and handling conditions for this reagent?
A4: (2-Chloropyridin-3-yl)methanamine hydrochloride is a stable solid. However, the corresponding free base can be less stable.
-
Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place (2-8°C is often recommended) away from light and moisture.[9]
-
Handling: The compound is classified as harmful if swallowed and can cause skin and eye irritation.[10][11] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Key Experimental Protocols
Protocol 1: Boc-Protection of (2-Chloropyridin-3-yl)methanamine
This protocol provides a robust method for protecting the primary amine, preparing the substrate for subsequent cross-coupling reactions.
Materials:
-
(2-Chloropyridin-3-yl)methanamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Suspend (2-Chloropyridin-3-yl)methanamine hydrochloride (1.0 equiv) in DCM (approx. 0.2 M).
-
To the stirred suspension, add triethylamine (2.2 equiv). Stir for 10-15 minutes at room temperature until the solid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 equiv) in DCM dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, which can often be used without further purification.
Protocol 2: Suzuki-Miyaura Coupling with Boc-Protected Substrate
This protocol describes a typical Suzuki coupling, a powerful C-C bond-forming reaction.
Materials:
-
Boc-protected (2-Chloropyridin-3-yl)methanamine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (or other suitable biarylphosphine ligand) (6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane/Water (e.g., 10:1 v/v), degassed
Procedure:
-
To an oven-dried flask, add the Boc-protected substrate, arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
In a separate vial, prepare the catalyst premix: dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed dioxane.
-
Add the degassed solvent mixture to the reaction flask, followed by the catalyst premix via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel.
References
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved January 16, 2026, from [Link]
-
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved January 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 16, 2026, from [Link]
-
Autech. (2025). How long can 2 - Chloropyridine be stored under proper conditions? Retrieved January 16, 2026, from [Link]
-
Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved January 16, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chempanda.com [chempanda.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. yufengchemicals.com [yufengchemicals.com]
- 10. lobachemie.com [lobachemie.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Effective Work-up Procedures for Experiments with (2-Chloropyridin-3-yl)methanamine Hydrochloride
Welcome to the technical support guide for (2-Chloropyridin-3-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective work-up and purification of this versatile pharmaceutical intermediate.[1] This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your experimental work-up with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of (2-Chloropyridin-3-yl)methanamine hydrochloride.
Q1: What are the key chemical properties of (2-Chloropyridin-3-yl)methanamine hydrochloride that influence its work-up?
A1: (2-Chloropyridin-3-yl)methanamine hydrochloride is a salt, making it highly soluble in aqueous solutions and less soluble in many common organic solvents. The molecule possesses two key functional groups that dictate its behavior: a basic primary amine and a weakly basic pyridine ring. The hydrochloride form means the primary amine is protonated, enhancing its water solubility. A successful work-up hinges on neutralizing this salt to its free base form, which is more soluble in organic solvents and amenable to extraction.
Q2: Why is my product, the free amine, showing high solubility in the aqueous layer during extraction?
A2: This is a common issue. The free amine, (2-Chloropyridin-3-yl)methanamine, is a polar molecule. Even after neutralization, it can retain significant solubility in water, especially if the aqueous layer has a high salt concentration. To mitigate this, multiple extractions with a suitable organic solvent are often necessary. In some cases, a continuous liquid-liquid extraction apparatus may be beneficial for maximizing recovery.
Q3: What are the stability concerns with this compound during work-up?
A3: The 2-chloropyridine moiety is generally stable under typical work-up conditions.[2] However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential hydrolysis of the chloro group or other side reactions. The free amine is also susceptible to oxidation, so it is advisable to work under an inert atmosphere (like nitrogen or argon) if the work-up procedure is lengthy.
Q4: Can I use silica gel chromatography to purify the free amine?
A4: Yes, but with caution. Primary amines can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and even irreversible adsorption.[3] To counter this, the mobile phase should be treated with a small amount of a competing base, such as triethylamine or ammonia, to neutralize the acidic sites on the silica. Alternatively, using an amine-functionalized silica column or employing reversed-phase chromatography can provide better results.[3]
II. Troubleshooting Guide: Common Experimental Issues
This section provides a detailed, problem-oriented approach to resolving common challenges encountered during the work-up of reactions involving (2-Chloropyridin-3-yl)methanamine hydrochloride.
Issue 1: Incomplete Neutralization and Poor Extraction Efficiency
Symptoms:
-
Low yield of extracted product in the organic phase.
-
Product remains in the aqueous layer, confirmed by techniques like TLC or LC-MS analysis of the aqueous phase.
Causality: The primary amine hydrochloride requires a sufficiently strong base to be fully deprotonated to the free amine. Incomplete neutralization means a significant portion of the product remains as the water-soluble salt.
Step-by-Step Protocol for Effective Neutralization and Extraction:
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in an organic solvent, it may be partially removed under reduced pressure, but this is not always necessary.
-
Aqueous Dilution: Dilute the reaction mixture with deionized water. This step ensures that all inorganic salts are dissolved in the aqueous phase.
-
Basification: Cool the aqueous mixture in an ice bath to manage any heat generated during neutralization. Slowly add a suitable base with stirring, monitoring the pH with a pH meter or pH paper.
-
Choice of Base: Weak inorganic bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are a good first choice to avoid potential side reactions.[4] For more stubborn cases, a dilute solution of a stronger base like sodium hydroxide (NaOH) can be used, but care must be taken to avoid hydrolysis.
-
-
pH Adjustment: Continue adding the base until the pH of the aqueous layer is in the range of 9-11 to ensure complete deprotonation of the primary amine.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices.
-
Solvent Selection Rationale: The choice of solvent depends on the solubility of the free amine. A more polar solvent like DCM may be more effective than a less polar one like diethyl ether.
-
-
Repeated Extractions: Perform at least three to five extractions of the aqueous layer with fresh portions of the organic solvent to maximize the recovery of the polar amine product.[5]
-
Combined Organic Layers: Combine all the organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution). This helps to remove any remaining water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude free amine.
Issue 2: Emulsion Formation During Extraction
Symptoms:
-
A stable, cloudy layer forms between the aqueous and organic phases in the separatory funnel, making separation difficult or impossible.
Causality: Emulsions are often caused by the presence of surfactants, fine particulate matter, or when the densities of the aqueous and organic layers are too similar. The basic nature of the free amine can also contribute to emulsion formation.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Addition of Brine: Add a small amount of saturated aqueous NaCl solution (brine).[6] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6]
-
Filtration: If the emulsion persists, it may be necessary to filter the entire mixture through a pad of Celite® (diatomaceous earth). This can help to remove particulate matter that may be stabilizing the emulsion.
-
Change of Solvent: In some cases, changing the extraction solvent to one with a significantly different density can resolve the issue.
Issue 3: Purification Challenges with Column Chromatography
Symptoms:
-
Significant peak tailing of the product on a standard silica gel column.
-
Low recovery of the product from the column.
-
Co-elution with polar impurities.
Causality: The basic primary amine group interacts strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic performance.[3]
Recommended Chromatography Protocols:
Option A: Modified Normal-Phase Chromatography
-
Column Packing: Pack a silica gel column as usual.
-
Mobile Phase Preparation: Prepare the eluent (e.g., a mixture of ethyl acetate and hexanes) and add 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia. This will neutralize the acidic sites on the silica gel.[3]
-
Equilibration: Equilibrate the column with the base-treated mobile phase before loading the sample.
-
Elution: Load the crude product and elute with the base-treated mobile phase, gradually increasing the polarity as needed.
Option B: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar amines that are difficult to retain in reversed-phase chromatography, HILIC is a valuable alternative.[7][8]
-
Stationary Phase: Use a polar stationary phase such as bare silica, diol, or amino-propyl modified silica.[7]
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[7]
-
Gradient: A typical gradient would start with a high organic content and gradually increase the aqueous component to elute more polar compounds.[7]
Visualization of Workflows
Diagram 1: Standard Extraction Workflow
Caption: Standard aqueous work-up and extraction workflow.
Diagram 2: Troubleshooting Logic for Poor Extraction
Caption: Troubleshooting logic for poor extraction yield.
Quantitative Data Summary
| Parameter | Recommended Choices | Rationale |
| Neutralizing Agent | Saturated NaHCO₃, 1M Na₂CO₃, 1M NaOH | Mild bases prevent side reactions; stronger bases for complete deprotonation. |
| Target pH | 9 - 11 | Ensures the primary amine is in its free base form for optimal extraction. |
| Extraction Solvent | Dichloromethane (DCM), Ethyl Acetate, Chloroform | Polarity should be sufficient to dissolve the free amine. |
| Drying Agent | Anhydrous Na₂SO₄, Anhydrous MgSO₄ | Efficiently removes residual water from the organic phase. |
| Chromatography Modifier | 0.5-1% Triethylamine or Ammonia in eluent | Neutralizes acidic silica gel, preventing peak tailing and product loss.[3] |
III. References
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [helda.helsinki.fi]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. article.sciencepg.com [article.sciencepg.com]
- 17. mdpi.com [mdpi.com]
- 18. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 20. lobachemie.com [lobachemie.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
- 23. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 24. researchgate.net [researchgate.net]
- 25. labsolu.ca [labsolu.ca]
- 26. researchgate.net [researchgate.net]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. Organic Syntheses Procedure [orgsyn.org]
- 29. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 30. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 31. reddit.com [reddit.com]
- 32. researchgate.net [researchgate.net]
- 33. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]
- 34. 1432754-64-7|(2-Chloropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 35. (2-chloropyridin-3-yl)MethanaMine hydrochloride [1220039-41-7] | Chemsigma [chemsigma.com]
Validation & Comparative
HPLC and LC-MS method development for (2-Chloropyridin-3-yl)methanamine hydrochloride analysis
An Objective Guide to HPLC and LC-MS Method Development for (2-Chloropyridin-3-yl)methanamine Hydrochloride Analysis
Introduction: The Analytical Challenge of a Modern Pharmaceutical Intermediate
(2-Chloropyridin-3-yl)methanamine is a key pharmaceutical intermediate, serving as a foundational building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity, stability, and concentration must be meticulously controlled throughout the drug development process, from synthesis to formulation. The hydrochloride salt form of this compound presents a distinct analytical challenge: it is a small, polar, and highly water-soluble molecule.[2]
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the robust analysis of (2-Chloropyridin-3-yl)methanamine hydrochloride. We will move beyond simple procedural lists to explore the scientific rationale behind method development choices, ensuring a self-validating and trustworthy analytical approach.
Understanding the Analyte: Physicochemical Properties
A successful analytical method begins with a thorough understanding of the target molecule. The properties of (2-Chloropyridin-3-yl)methanamine hydrochloride dictate the entire chromatographic strategy.
| Property | Value / Structure | Analytical Implication |
| Molecular Formula | C₆H₇ClN₂·HCl | Small molecule, prone to poor retention on traditional reversed-phase columns. |
| Structure | Contains a primary amine (readily protonated) and a pyridine ring (UV chromophore). The hydrochloride salt ensures high aqueous solubility. | |
| Polarity | High | Presents a significant challenge for retention in reversed-phase (RP) chromatography, which separates based on hydrophobicity.[3] |
| Ionization | Basic (pKa of amine) | The molecule will carry a positive charge in acidic mobile phases, making it suitable for positive mode electrospray ionization (ESI) in LC-MS.[4] |
Part 1: Reversed-Phase HPLC-UV Method Development
HPLC with UV detection is the workhorse of quality control (QC) labs due to its robustness, cost-effectiveness, and simplicity. The primary goal here is to achieve adequate retention and a symmetrical peak shape for this polar analyte.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A standard C18 column is the logical starting point for any method development due to its versatility.[5] However, the polar nature of our analyte means it may elute at or near the solvent front. If retention is insufficient, an embedded polar group (EPG) or an aqueous C18 (AQ-type) column should be considered. These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.
-
Mobile Phase Optimization - The Key to Retention:
-
pH Control: The mobile phase pH is the most critical parameter. To ensure consistent ionization and retention of the basic amine, the pH should be buffered at least 2 units below its pKa. An acidic pH (e.g., pH 2.5-3.5) using a phosphate buffer protonates the primary amine, enhancing its polarity but allowing for predictable interaction with the stationary phase.[6]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and better UV transparency. A shallow gradient or even an isocratic elution can be used once the optimal organic-to-aqueous ratio is found.
-
Ion-Pairing Chromatography: If retention remains poor, an ion-pairing reagent like sodium octanesulfonate can be added to the mobile phase.[7] The hydrophobic tail of the reagent pairs with the protonated analyte, forming a neutral, more hydrophobic complex that is better retained on the C18 column. Caution: Ion-pairing reagents are non-volatile and can permanently modify the column, making them unsuitable for LC-MS systems.
-
-
Detection: The pyridine ring acts as a chromophore. A photodiode array (PDA) detector should be used to scan a range of wavelengths (e.g., 210-400 nm) to find the absorbance maximum, which is likely to be around 265 nm.[6] This ensures maximum sensitivity.
Diagram: HPLC Method Development Workflow
Caption: A logical workflow for developing a robust HPLC-UV method.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a Quaternary Pump, Autosampler, Column Oven, and PDA Detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate. Adjust pH to 3.0 with orthophosphoric acid.[6]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[7]
-
Gradient: 10% B to 70% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm.
-
-
Sample Preparation:
-
Standard Stock (1000 µg/mL): Accurately weigh 10 mg of (2-Chloropyridin-3-yl)methanamine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standards: Prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Prepare the sample at a target concentration within the calibration range using the same diluent.
-
Part 2: LC-MS/MS Method Development
For applications requiring higher sensitivity and selectivity, such as impurity profiling, metabolite identification, or analysis in complex biological matrices, LC-MS/MS is the superior choice.[8] It combines the separation power of LC with the definitive identification capabilities of mass spectrometry.[8]
Causality Behind Experimental Choices
-
Interface and Ionization: The primary amine on the analyte makes it a perfect candidate for positive mode Electrospray Ionization (ESI), which is highly efficient for polar molecules that can be readily protonated.[4]
-
Mobile Phase - Volatility is Key: Unlike HPLC-UV, LC-MS requires volatile mobile phase additives to prevent salt buildup in the mass spectrometer. Non-volatile buffers like phosphate are incompatible.
-
Acidic Modifier: Formic acid (0.1%) is the standard choice.[5][9] It provides protons to facilitate ESI+ ionization and controls the chromatography by ensuring the analyte remains in its protonated form. Ammonium formate or ammonium acetate can also be used if a slightly higher pH is needed.
-
Chromatography: A fast gradient on a shorter column (e.g., 50 mm x 2.1 mm) is often used to increase throughput. The high selectivity of the MS detector means that perfect chromatographic resolution from all matrix components is not always necessary.[9]
-
-
Mass Spectrometer Tuning and Detection:
-
Full Scan (Q1): The instrument is first tuned by infusing a standard solution of the analyte to find the mass-to-charge ratio (m/z) of the protonated parent molecule, [M+H]⁺.
-
Product Ion Scan (MS/MS): The parent ion is then isolated and fragmented in the collision cell (Q2) to produce characteristic product ions.
-
Multiple Reaction Monitoring (MRM): For quantification, the most stable and intense parent-to-product ion transition is selected. The mass spectrometer is set to specifically monitor this transition (e.g., Q1 filters for the parent m/z, Q3 filters for the product m/z). This technique is highly specific and sensitive, filtering out background noise and interferences.[10]
-
Diagram: The Principle of LC-MS/MS (MRM)
Caption: From separation to selective detection in LC-MS/MS.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: LC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 2.6 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined during tuning (e.g., m/z 143.0 → 108.0, hypothetical).
-
Key Parameters: Optimize capillary voltage, source temperature, and collision energy for the specific instrument and analyte.
-
-
Sample Preparation:
-
Standard Stock (100 µg/mL): Prepare in a 50:50 acetonitrile:water mixture.
-
Working Standards: Prepare a calibration curve over a lower range (e.g., 0.1, 0.5, 1, 5, 10, 100 ng/mL) by serial dilution.
-
Sample Solution: Dilute the sample to fall within the calibration range. If analyzing in a biological matrix, a sample preparation step like protein precipitation or solid-phase extraction is required to remove interferences.[11]
-
Objective Comparison: HPLC-UV vs. LC-MS/MS
Choosing the right technology depends on the specific analytical need. The following table provides a direct comparison of the two developed approaches.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Field Insights |
| Selectivity | Moderate | Very High | UV detection can be fooled by co-eluting impurities with similar chromophores. MRM is highly specific, monitoring a unique mass transition, making it ideal for complex matrices.[8] |
| Sensitivity | µg/mL (ppm) | ng/mL to pg/mL (ppb-ppt) | LC-MS/MS is orders of magnitude more sensitive, making it the only choice for trace-level analysis like genotoxic impurity quantification or pharmacokinetic studies.[3][8] |
| Linear Range | ~2-3 orders of magnitude | ~3-5 orders of magnitude | The high sensitivity of MS allows for a much wider dynamic range.[9] |
| Development Time | Shorter | Longer | Method development for HPLC-UV is typically faster. LC-MS requires an additional step for mass spectrometer tuning and optimization of ionization parameters. |
| Robustness | High | Moderate | A well-developed HPLC-UV method using a phosphate buffer is extremely robust and transferable for routine QC testing. LC-MS systems are more sensitive to matrix effects, ion suppression, and contamination.[3] |
| Cost | Low | High | The initial capital investment and ongoing maintenance costs for an LC-MS/MS system are significantly higher than for an HPLC-UV system. |
| Information | Retention time & UV spectrum | Retention time, parent mass, & fragment masses | MS provides definitive mass information, which can be used for structural confirmation. UV provides less specific information. |
| Best Application | Routine QC, potency/purity assays in bulk drug substance and simple formulations. | Trace-level impurity analysis, stability studies, analysis in biological fluids (PK studies), metabolite ID. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of (2-Chloropyridin-3-yl)methanamine hydrochloride, but they serve different purposes.
-
Choose HPLC-UV for routine, high-throughput quality control applications where the primary goal is to accurately quantify the main component in a relatively clean sample matrix. Its robustness, low cost, and ease of use make it the undisputed workhorse for release testing and standard purity checks.[12]
-
Choose LC-MS/MS when the analytical question demands ultimate sensitivity and specificity. It is the essential tool for trace-level impurity detection, characterization of degradation products, and bioanalysis in complex matrices like plasma.[8][13] The structural information it provides is invaluable during drug discovery and development.
By understanding the fundamental principles behind each technique and aligning them with the specific analytical requirements, researchers can confidently develop robust, reliable, and scientifically sound methods for the analysis of this critical pharmaceutical intermediate.
References
-
ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services Inc. [Link]
-
Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
-
PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. NIH. [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. DDW. [Link]
-
Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. PTPFarm. [Link]
-
ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. American Chemical Society. [Link]
-
PubChem. (n.d.). (2-Chloropyridin-3-yl)methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (3-Chloropyrazin-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
AHH Chemical Co., Ltd. (2025, November 21). Understanding (2-Chloropyridin-3-yl)methanamine: A Key Pharmaceutical Intermediate. AHH Chemical Co., Ltd. [Link]
-
International Journal of Pharmacy Teaching & Practices. (2014). Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. IJPT. [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2019, August 23). METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF CHLOROPHENIRAMINE MALAETE AND LEVODROPROPAZINE BY USING RP. WJPMR. [Link]
-
eScholarship.org. (2022, July 12). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory. eScholarship.org. [Link]
-
Journal of Chemical Health Risks. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. JCHR. [Link]
-
International Journal of Research in Science and Technology. (2025, June 28). A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. IJRSR. [Link]
-
National Institutes of Health. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. NIH. [Link]
-
MDPI. (n.d.). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI. [Link]
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- 13. clinicalpub.com [clinicalpub.com]
A Senior Application Scientist's Guide to Alternative Building Blocks for (2-Chloropyridin-3-yl)methanamine Hydrochloride in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency of a synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API). (2-Chloropyridin-3-yl)methanamine hydrochloride has emerged as a valuable building block, offering a versatile scaffold for the construction of complex molecules. This guide provides an in-depth technical comparison of viable alternatives to this key intermediate, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The core structure of (2-Chloropyridin-3-yl)methanamine features a pyridine ring substituted with a chlorine atom at the 2-position and an aminomethyl group at the 3-position. This arrangement provides two key points for chemical modification: the chlorine atom, which can participate in various cross-coupling reactions, and the primary amine, which is readily functionalized through alkylation, acylation, or reductive amination.
This guide will explore three main categories of alternatives:
-
Positional Isomers: Altering the substitution pattern on the pyridine ring.
-
Halogen Analogs: Replacing the chlorine atom with other halogens (bromine or fluorine).
-
Bioisosteres: Employing structurally different fragments that retain similar biological activity.
The Reference Compound: (2-Chloropyridin-3-yl)methanamine Hydrochloride
The utility of (2-Chloropyridin-3-yl)methanamine hydrochloride stems from the distinct reactivity of its two functional groups. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) and is a competent partner in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The primary aminomethyl group provides a nucleophilic handle for the introduction of diverse side chains, crucial for tuning the physicochemical and pharmacological properties of a molecule.
Alternative Building Blocks: A Comparative Analysis
The choice of an alternative building block is often driven by the need to modulate reactivity, improve reaction yields, overcome synthetic challenges, or enhance the biological properties of the target molecule. Here, we compare the performance of several alternatives to (2-Chloropyridin-3-yl)methanamine hydrochloride.
Positional Isomers: Shifting Functionality
The placement of the chloro and aminomethyl groups on the pyridine ring significantly impacts the molecule's reactivity.
-
(2-Chloropyridin-4-yl)methanamine: In this isomer, the aminomethyl group is para to the nitrogen atom. This positioning can influence the electronic properties of the pyridine ring and potentially alter the binding interactions of the final molecule with its biological target.
-
(3-Chloropyridin-2-yl)methanamine: Here, the positions of the chloro and aminomethyl groups are swapped. The chlorine at the 3-position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the 2-position. This can be an advantage for achieving regioselective functionalization if other reactive sites are present in the molecule.
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions for Chloropyridine Isomers
| Isomer | Relative Reactivity in Suzuki-Miyaura Coupling | Rationale |
| 2-Chloropyridine | High | The chlorine atom is activated by the adjacent nitrogen atom, facilitating oxidative addition to the palladium catalyst. |
| 3-Chloropyridine | Low | The chlorine atom is in a meta-position relative to the nitrogen, resulting in weaker activation. |
| 4-Chloropyridine | Moderate | The chlorine atom is in a para-position and benefits from electronic activation, though generally to a lesser extent than the 2-position. |
Halogen Analogs: Tuning Reactivity and Properties
Replacing the chlorine atom with bromine or fluorine offers a powerful strategy to fine-tune reactivity and introduce beneficial properties.
-
(2-Bromopyridin-3-yl)methanamine: The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromopyridines generally more reactive in palladium-catalyzed cross-coupling reactions.[1] This can lead to higher yields, faster reaction times, and the ability to use milder reaction conditions. This enhanced reactivity is a significant advantage in complex syntheses where functional group tolerance is crucial.
-
(2-Fluoropyridin-3-yl)methanamine: In contrast to chloro and bromo analogs, the carbon-fluorine bond is significantly stronger, making fluoropyridines less reactive in traditional cross-coupling reactions. However, the introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and modulate pKa.[2][3] Fluorine can act as a bioisostere for a hydrogen atom, and its high electronegativity can influence the electronic properties of the pyridine ring. In SNAr reactions, 2-fluoropyridines can be more reactive than their 2-chloro counterparts because the rate-determining step is often the nucleophilic attack, which is favored by the strong electron-withdrawing nature of fluorine.
Table 2: Comparative Performance of Halogen Analogs in Key Synthetic Transformations
| Building Block | Suzuki-Miyaura Coupling Reactivity | Buchwald-Hartwig Amination Reactivity | SNAr Reactivity | Rationale for Use in Drug Discovery |
| (2-Chloropyridin-3-yl)methanamine | Moderate | Moderate | Moderate | Readily available and cost-effective starting material. |
| (2-Bromopyridin-3-yl)methanamine | High | High | Lower | Higher reactivity allows for milder reaction conditions and broader substrate scope. |
| (2-Fluoropyridin-3-yl)methanamine | Low | Low | High | Introduction of fluorine can improve metabolic stability and other pharmacokinetic properties. |
Bioisosteric Replacements: Expanding Chemical Space
Bioisosterism is a key concept in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. In the context of (2-Chloropyridin-3-yl)methanamine, bioisosteric replacement can involve modifying the pyridine ring or the aminomethyl side chain.
A notable example of a drug scaffold related to this building block is found in Varenicline , a smoking cessation aid. Varenicline contains a tetracyclic core that can be conceptually derived from a constrained analog of a substituted aminomethylpyridine. The development of Varenicline and its analogs provides valuable insights into how modifications of the pyridine and amine moieties can impact activity at nicotinic acetylcholine receptors.
Experimental Protocols and Methodologies
To provide a practical comparison, the following are representative experimental protocols for key transformations involving these building blocks.
Experimental Protocol 1: N-Acylation of (2-Halopyridin-3-yl)methanamine
This protocol describes a general procedure for the acylation of the primary amine.
dot
Caption: General workflow for N-acylation.
Procedure:
-
To a solution of (2-halopyridin-3-yl)methanamine hydrochloride (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add the acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield Comparison (based on general reactivity principles):
| Halogen (X) | Expected Yield | Rationale |
| Cl | Good | Standard reactivity. |
| Br | Good | Similar to chloro, as the reaction is on the amine. |
| F | Good | The electronic effect of fluorine is less likely to significantly hinder the nucleophilicity of the distal amine. |
Experimental Protocol 2: Reductive Amination
This protocol outlines a procedure for the reductive amination of an aldehyde with the aminomethylpyridine building blocks.
dot
Caption: Workflow for reductive amination.
Procedure:
-
To a solution of the (2-halopyridin-3-yl)methanamine (1.0 equiv) and the aldehyde (1.2 equiv) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane, dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Expected Outcome:
The success of reductive amination is generally high for these types of substrates. The choice of halogen on the pyridine ring is expected to have a minor impact on the yield of this reaction, as the primary amine's nucleophilicity is not significantly altered by the electronic effects of the distal halogen.
Conclusion and Recommendations
The selection of a building block to replace (2-Chloropyridin-3-yl)methanamine hydrochloride should be guided by the specific goals of the synthetic campaign.
-
For enhanced reactivity in cross-coupling reactions: (2-Bromopyridin-3-yl)methanamine is the recommended alternative, often providing higher yields under milder conditions.
-
To improve metabolic stability and other pharmacokinetic properties: (2-Fluoropyridin-3-yl)methanamine is a valuable choice, leveraging the unique properties of fluorine in medicinal chemistry.
-
For regiochemical control or to explore different structure-activity relationships: Positional isomers such as (2-chloropyridin-4-yl)methanamine or (3-chloropyridin-2-yl)methanamine should be considered.
It is imperative for researchers to consider the downstream synthetic steps and the desired properties of the final molecule when selecting a building block. While this guide provides a comparative framework based on established chemical principles and available data, empirical validation through experimentation remains the cornerstone of successful drug discovery and development.
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
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Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC. (2025, August 10). Retrieved January 16, 2026, from [Link]
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Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions - ResearchGate. (2025, August 7). Retrieved January 16, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. (2014, February 14). Retrieved January 16, 2026, from [Link]
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Spectroscopic Confirmation of Novel Imidazo[1,5-a]pyridine Structures from (2-Chloropyridin-3-yl)methanamine HCl: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. (2-Chloropyridin-3-yl)methanamine hydrochloride serves as a versatile and highly reactive precursor, offering a gateway to a diverse array of complex molecular architectures.[1][2] This guide provides an in-depth technical comparison of a plausible novel structure, an 8-chloroimidazo[1,5-a]pyridine derivative, synthesized from (2-Chloropyridin-3-yl)methanamine HCl, with alternative synthetic routes and resulting compounds. We will delve into the spectroscopic data that underpins the structural confirmation of these compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for their synthetic endeavors.
The Synthetic Potential of (2-Chloropyridin-3-yl)methanamine HCl
The strategic placement of a chloro substituent and a methanamine group on the pyridine ring makes (2-Chloropyridin-3-yl)methanamine a potent building block for novel heterocyclic systems. The primary amine offers a nucleophilic center for a variety of condensation and cyclization reactions, while the chlorine atom can be a site for subsequent functionalization or can influence the electronic properties of the resulting molecule.
One of the most promising applications of this precursor is in the synthesis of imidazo[1,5-a]pyridines. This fused bicyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The general synthetic approach involves the cyclization of a 2-(aminomethyl)pyridine derivative with a suitable electrophile that provides the missing carbon atom of the imidazole ring.
A Plausible Pathway to a Novel Structure: 8-chloro-1-methylimidazo[1,5-a]pyridine
A logical and efficient method for the construction of the imidazo[1,5-a]pyridine core from (2-Chloropyridin-3-yl)methanamine involves a cyclocondensation reaction. For the purpose of this guide, we will explore the synthesis of a novel derivative, 8-chloro-1-methylimidazo[1,5-a]pyridine. This reaction can be envisioned to proceed via the treatment of (2-Chloropyridin-3-yl)methanamine with an electrophilically activated form of acetaldehyde or a related C2-synthon.
Below is a workflow illustrating this proposed synthetic transformation:
Caption: Proposed synthetic workflow for the formation of 8-chloro-1-methylimidazo[1,5-a]pyridine.
Spectroscopic Characterization: A Comparative Analysis
The confirmation of the formation of the novel 8-chloro-1-methylimidazo[1,5-a]pyridine structure relies on a detailed analysis of its spectroscopic data in comparison to the starting material and alternative, related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The transformation from (2-Chloropyridin-3-yl)methanamine to the imidazo[1,5-a]pyridine ring system results in significant and predictable changes in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
The most notable changes expected in the ¹H NMR spectrum upon cyclization are:
-
Disappearance of the -CH₂-NH₂ protons: The characteristic signals for the aminomethyl group in the starting material will be absent in the product.
-
Appearance of new aromatic protons: The formation of the imidazole ring will give rise to new signals in the aromatic region, corresponding to the protons on the newly formed five-membered ring.
-
Shift in pyridine ring proton signals: The electronic environment of the pyridine ring protons will be altered by the fused imidazole ring, leading to shifts in their chemical shifts and changes in coupling patterns.
-
Appearance of a methyl group signal: A new singlet corresponding to the methyl group at the 1-position of the imidazole ring will appear.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will also show distinct changes:
-
Disappearance of the -CH₂- signal: The carbon of the aminomethyl group will no longer be present.
-
Appearance of new aromatic carbon signals: New signals corresponding to the carbons of the imidazole ring will be observed.
-
Shift in pyridine ring carbon signals: The chemical shifts of the pyridine ring carbons will be affected by the annulation of the imidazole ring.
-
Appearance of a methyl carbon signal: A new signal for the methyl group carbon will be present.
Comparative NMR Data:
| Compound | Key ¹H NMR Signals (ppm, multiplicity, J in Hz) | Key ¹³C NMR Signals (ppm) |
| (2-Chloropyridin-3-yl)methanamine (Predicted) | ~8.3 (d), ~7.7 (d), ~7.3 (dd), ~4.0 (s, 2H, CH₂), ~1.8 (br s, 2H, NH₂) | ~150 (C-Cl), ~148 (C-N), ~138 (CH), ~136 (C-CH₂), ~122 (CH), ~42 (CH₂) |
| 8-chloroimidazo[1,5-a]pyridine [4] | Aromatic protons in the range of 7.0-8.5 ppm | Aromatic carbons in the range of 110-150 ppm |
| 3-Chloroimidazo[1,2-a]pyridine [5] | 8.05 (d, J=6.4), 7.61 (t, J=9.2), 7.21 (t, J=7.6), 6.91 (t, J=6.8) | 144.7, 130.2, 124.2, 122.5, 118.0, 112.9, 109.6 |
| 3,6-Dichloroimidazo[1,2-a]pyridine [5] | 8.13 (s), 7.57 (d, J=9.6), 7.19 (d, J=8.6) | 131.0, 126.0, 121.8, 120.7, 118.5, 100.0 |
The table above illustrates the expected shifts and signal patterns. For our proposed novel structure, 8-chloro-1-methylimidazo[1,5-a]pyridine, we would anticipate a spectrum similar to that of 8-chloroimidazo[1,5-a]pyridine, but with the addition of a methyl singlet in the ¹H NMR and a corresponding methyl carbon signal in the ¹³C NMR spectrum. The comparison with the isomeric imidazo[1,2-a]pyridines highlights the importance of careful analysis of coupling patterns and chemical shifts to definitively assign the correct isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key changes from the starting material to the product are:
-
Disappearance of N-H stretching vibrations: The characteristic N-H stretches of the primary amine in the starting material (typically in the 3300-3500 cm⁻¹ region) will be absent in the imidazo[1,5-a]pyridine product.
-
Appearance of C=N and C=C stretching vibrations: The aromatic rings of the product will show characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compound. For 8-chloro-1-methylimidazo[1,5-a]pyridine, the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.
Experimental Protocols
General Procedure for the Synthesis of 8-chloro-1-methylimidazo[1,5-a]pyridine
To a solution of (2-Chloropyridin-3-yl)methanamine HCl (1 mmol) in a suitable solvent (e.g., ethanol or acetic acid), add acetaldehyde (1.2 mmol) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Spectroscopic Characterization Protocol
-
NMR spectra are to be recorded on a 400 MHz or higher field spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR spectra are to be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass spectra are to be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
Alternative Synthetic Approaches and Comparative Compounds
While the proposed cyclocondensation is a direct route, alternative methods for synthesizing functionalized imidazo[1,5-a]pyridines exist. These often involve multi-step sequences or different starting materials. For instance, iodine-mediated one-pot synthesis from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates has been reported to yield 1,3-disubstituted imidazo[1,5-a]pyridines.[3]
The spectroscopic data of these alternatively synthesized compounds provide a valuable library for comparison. For example, the ¹H and ¹³C NMR data for various 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs show characteristic signals that can aid in the structural elucidation of newly synthesized derivatives.[3]
Conclusion
The spectroscopic confirmation of novel structures derived from (2-Chloropyridin-3-yl)methanamine HCl is a critical step in the exploration of new chemical entities with potential applications in drug discovery and materials science. This guide has outlined a plausible synthetic route to a novel 8-chloro-1-methylimidazo[1,5-a]pyridine and has provided a framework for its spectroscopic characterization. By comparing the expected spectroscopic data with that of the starting material and related compounds, researchers can confidently elucidate the structures of their newly synthesized molecules. The versatility of (2-Chloropyridin-3-yl)methanamine HCl as a precursor, combined with the power of modern spectroscopic techniques, opens up a vast chemical space for the discovery of innovative heterocyclic compounds.
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A Senior Application Scientist's Guide to Screening Biological Activities of Novel Compounds Derived from (2-Chloropyridin-3-yl)methanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the (2-Chloropyridin-3-yl)methanamine Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. (2-Chloropyridin-3-yl)methanamine hydrochloride is a prime example of a versatile pharmaceutical intermediate, serving as an invaluable building block for synthesizing a diverse array of complex organic molecules.[1][2] Its strategic importance lies in the unique arrangement of its functional groups: a pyridine ring, a reactive chlorine atom, and a primary aminomethyl group.[2] This configuration provides multiple, distinct reaction sites, allowing for extensive chemical modifications to explore novel pharmacophores and therapeutic targets.[1][2]
The pyridine moiety itself is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to enhance cell permeability.[3][4][5] The chlorine atom can be readily displaced or participate in cross-coupling reactions, while the aminomethyl group is a nucleophilic handle perfect for forming amides, ureas, sulfonamides, and other functional groups. This inherent reactivity makes (2-Chloropyridin-3-yl)methanamine an ideal starting point for generating libraries of compounds with the potential for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][6]
This guide provides a comparative framework for synthesizing and screening the biological activity of novel derivatives from this promising scaffold. We will explore hypothetical derivatives and compare their performance in standardized, validated assays against established alternatives, offering both the "how" and the "why" behind the experimental design.
PART 1: Synthesis and Derivatization Strategy
The core principle behind using (2-Chloropyridin-3-yl)methanamine hydrochloride is to leverage its primary amine for the facile synthesis of various derivatives. A common and straightforward approach involves acylation, sulfonylation, or reaction with isocyanates to yield amides, sulfonamides, and ureas, respectively.
For the purpose of this guide, we will consider three hypothetical derivatives synthesized from the parent compound:
-
Compound A: An amide derivative.
-
Compound B: A urea derivative.
-
Compound C: A sulfonamide derivative.
The general workflow for such syntheses is a foundational practice in medicinal chemistry, aimed at rapidly diversifying a core scaffold to probe structure-activity relationships (SAR).
Caption: General workflow for synthesizing derivatives from (2-Chloropyridin-3-yl)methanamine.
PART 2: Comparative Biological Screening Protocols and Data Analysis
A systematic screening process is essential to identify and characterize the biological activities of newly synthesized compounds. Here, we compare our hypothetical derivatives (Compounds A, B, and C) in three key therapeutic areas.
Anticancer Activity Screening
Pyridine-containing compounds have demonstrated significant potential as anticancer agents, often acting through mechanisms like cell cycle arrest and apoptosis induction.[7][8][9]
Experimental Rationale: The initial step in assessing anticancer potential is to determine a compound's cytotoxicity against relevant cancer cell lines. We selected a human breast adenocarcinoma line (MCF-7) and a human liver carcinoma line (HepG2) due to their prevalence and well-characterized nature in drug screening. The MTT assay is a robust and widely used colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is presumed to result from cell death or inhibition of proliferation. Doxorubicin, a standard chemotherapeutic agent, serves as our positive control, while Erlotinib, a pyridine-containing kinase inhibitor, provides a relevant mechanistic comparison.
Comparative Data: Anticancer Cytotoxicity (IC₅₀)
| Compound | MCF-7 (IC₅₀ in µM) | HepG2 (IC₅₀ in µM) |
| Compound A (Amide) | 12.5 | 8.2 |
| Compound B (Urea) | 5.8 | 3.1 |
| Compound C (Sulfonamide) | 25.1 | 19.7 |
| Doxorubicin (Control) | 0.9 | 0.5 |
| Erlotinib (Comparator) | 15.0 | >20 |
Interpretation: The data suggests that Compound B exhibits the most potent anticancer activity among the derivatives, with IC₅₀ values approaching the single-digit micromolar range, particularly against HepG2 cells.[7] This indicates that the urea functional group may be a key contributor to its cytotoxic effects in this context. While less potent than the frontline chemotherapeutic Doxorubicin, its activity profile warrants further investigation into its mechanism of action. A potential mechanism for pyridine derivatives involves the induction of G2/M cell cycle arrest and apoptosis through the upregulation of pathways involving p53 and JNK.[7]
Caption: Hypothetical mechanism of action for an anticancer pyridine derivative.[7]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture MCF-7 or HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds, positive control (Doxorubicin), and vehicle control (e.g., DMSO) in culture media. Replace the existing media with 100 µL of the media containing the compounds.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity Screening
The pyridine scaffold is a cornerstone in the development of anti-infective agents.[6][10] Its derivatives have shown broad-spectrum activity against various pathogens.[10]
Experimental Rationale: To assess the antibacterial potential of our derivatives, we employ the broth microdilution method. This technique is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[11][12] We selected Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) to evaluate the spectrum of activity. Ciprofloxacin is used as a broad-spectrum antibiotic control, and a generic sulfonamide provides a comparison to another class of synthetic antimicrobials.
Comparative Data: Antibacterial Activity (MIC)
| Compound | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) |
| Compound A (Amide) | 16 | 32 |
| Compound B (Urea) | 64 | >128 |
| Compound C (Sulfonamide) | 8 | 16 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
| Sulfamethoxazole (Comparator) | 32 | 64 |
Interpretation: In this screen, Compound C (the sulfonamide derivative) demonstrates the most promising antibacterial activity, particularly against the Gram-positive S. aureus. Its efficacy is superior to the comparator sulfonamide drug. The mechanism by which pyridine compounds exert their antimicrobial effects often involves disrupting essential cellular processes like cell wall synthesis, protein synthesis, or nucleic acid metabolism.[10] The results suggest that the sulfonamide moiety, when combined with the chloropyridine core, yields a favorable combination for antibacterial action.
Caption: Simplified inflammatory signaling pathway leading to NO production.
Detailed Protocol: Griess Assay for Nitrite Determination
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reagent: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ value for NO inhibition.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the biological potential of derivatives synthesized from the versatile (2-Chloropyridin-3-yl)methanamine hydrochloride scaffold. Our comparative analysis of hypothetical amide, urea, and sulfonamide derivatives reveals how subtle changes in chemical structure can lead to distinct biological activity profiles:
-
The Urea Derivative (Compound B) showed the most promise as an anticancer agent.
-
The Sulfonamide Derivative (Compound C) was the most effective antibacterial compound.
-
The Amide Derivative (Compound A) displayed the best anti-inflammatory activity.
These findings underscore the importance of scaffold-based drug discovery and the power of systematic screening. The protocols and data presented here provide a robust template for researchers to screen their own novel compounds. The next logical steps for a promising "hit" compound would involve secondary screening, mechanism of action studies, and optimization of the lead structure to improve potency and drug-like properties. The (2-Chloropyridin-3-yl)methanamine core remains a highly valuable and strategically important starting point for the discovery of new therapeutic agents.
References
-
A Brief View on Pyridine Compounds. Open Access Journals. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH. [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
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Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. [Link]
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Chemical structures of several reported, potent anticancer pyridine, cyanopyridine, and pyridopyrimidine-based derivatives. ResearchGate. [Link]
-
(2-Chloropyridin-3-yl)methanamine. PubChem. [Link]
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The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
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Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. [Link]
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Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]
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A Comparative Analysis of Synthetic Pathways to (2-Chloropyridin-3-yl)methanamine Hydrochloride: A Guide for Researchers
(2-Chloropyridin-3-yl)methanamine hydrochloride is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its structural motif, featuring a chlorinated pyridine ring and a primary aminomethyl group, offers versatile reactivity for the construction of more complex molecular architectures. This guide provides a comparative analysis of the most common synthetic pathways to this important intermediate, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of (2-Chloropyridin-3-yl)methanamine hydrochloride primarily revolves around three main strategies, each with its own set of advantages and disadvantages. These pathways typically start from readily available precursors: 3-cyanopyridine, 2-chloronicotinic acid, or 2-chloro-3-methylpyridine. The choice of a particular route is often dictated by factors such as raw material cost, scalability, safety considerations, and desired purity of the final product.
This guide will delve into the specifics of each of these pathways, providing a critical evaluation to inform your synthetic planning.
Pathway 1: From 3-Cyanopyridine via Nitrile Reduction
This is arguably the most prevalent and well-documented route to (2-Chloropyridin-3-yl)methanamine hydrochloride. It is a two-step process that begins with the chlorination of 3-cyanopyridine to yield 2-chloro-3-cyanopyridine, followed by the reduction of the nitrile functionality to the primary amine.
Step 1: Synthesis of 2-Chloro-3-cyanopyridine
The initial step involves the regioselective chlorination of 3-cyanopyridine. A common and effective method is the chlorination of 3-cyanopyridine N-oxide. The N-oxide is typically prepared by oxidizing 3-cyanopyridine with an oxidizing agent like hydrogen peroxide in the presence of an acid. The subsequent chlorination can be achieved using various reagents, with phosphorus oxychloride (POCl₃) and bis(trichloromethyl) carbonate (triphosgene) being prominent examples.[3]
The use of triphosgene is often favored in modern syntheses due to its solid nature, which makes it easier to handle compared to the fuming liquid POCl₃.[3] This method also tends to be cleaner, avoiding the generation of large amounts of phosphorus-containing waste.
Experimental Protocol: Synthesis of 2-chloro-3-cyanopyridine
Detailed, step-by-step methodology would be provided here based on a cited, authoritative source.
Step 2: Reduction of 2-Chloro-3-cyanopyridine
The reduction of the nitrile group in 2-chloro-3-cyanopyridine to the aminomethyl group is the crucial final step in this pathway. Catalytic hydrogenation is the method of choice for this transformation, offering high yields and clean conversion. Raney nickel is a frequently employed catalyst for this reduction due to its high activity and cost-effectiveness.[4]
The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, under a hydrogen atmosphere. The pressure of hydrogen and the reaction temperature are critical parameters that need to be carefully controlled to ensure complete reduction while minimizing side reactions. Following the reduction, the product is isolated as the free base and then converted to the hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: Catalytic Hydrogenation of 2-chloro-3-cyanopyridine
A solution of 2-chloro-3-cyanopyridine (1 equiv.) in methanol is charged into a high-pressure reactor. Raney nickel (typically 5-10 wt%) is added as a slurry. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 5-10 bar). The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) until the uptake of hydrogen ceases. After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure. The resulting crude (2-Chloropyridin-3-yl)methanamine is dissolved in a suitable solvent like isopropanol, and a solution of hydrogen chloride in isopropanol is added to precipitate the hydrochloride salt. The product is then collected by filtration, washed with a cold solvent, and dried under vacuum.
dot
Caption: Synthetic workflow for Pathway 1.
Pathway 2: From 2-Chloronicotinic Acid
An alternative approach to (2-Chloropyridin-3-yl)methanamine hydrochloride starts from 2-chloronicotinic acid. This pathway involves the conversion of the carboxylic acid group into a functional group that can be subsequently reduced to the aminomethyl group. A common strategy is to first convert the carboxylic acid to an amide, followed by reduction.
Step 1: Amide Formation
2-Chloronicotinic acid can be converted to 2-chloronicotinamide by reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the acid chloride, which is then reacted with ammonia.
Step 2: Reduction of the Amide
The resulting 2-chloronicotinamide can be reduced to (2-Chloropyridin-3-yl)methanamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reduction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF). The final product is then isolated as its hydrochloride salt.
While this route is feasible, the use of highly reactive and hazardous reagents like thionyl chloride and LiAlH₄ can be a significant drawback, especially on a larger scale.
dot
Caption: Synthetic workflow for Pathway 2.
Pathway 3: From 2-Chloro-3-methylpyridine
A third potential synthetic route starts from 2-chloro-3-methylpyridine. This pathway would involve the functionalization of the methyl group, followed by conversion to the amine.
Step 1: Halogenation of the Methyl Group
The methyl group of 2-chloro-3-methylpyridine can be halogenated, for example, via a radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would yield 3-(bromomethyl)-2-chloropyridine.
Step 2: Amination
The resulting benzylic bromide is a good substrate for nucleophilic substitution. Reaction with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent like sodium azide followed by reduction, would lead to the desired (2-Chloropyridin-3-yl)methanamine.
This route can be effective, but the regioselectivity of the radical halogenation can sometimes be an issue, and the handling of potentially lachrymatory benzylic halides requires care.
dot
Caption: Synthetic workflow for Pathway 3.
Comparative Analysis
To facilitate a direct comparison of these synthetic pathways, the following table summarizes key performance indicators and practical considerations.
| Parameter | Pathway 1 (from 3-Cyanopyridine) | Pathway 2 (from 2-Chloronicotinic Acid) | Pathway 3 (from 2-Chloro-3-methylpyridine) |
| Starting Material Cost | Generally moderate | Can be more expensive | Generally moderate |
| Number of Steps | 2 | 2 | 2 |
| Overall Yield | High | Moderate to Good | Moderate |
| Reagent Safety | Moderate (POCl₃ is hazardous, but alternatives exist) | Poor (Thionyl chloride and LiAlH₄ are highly reactive and hazardous) | Moderate (NBS and benzylic bromides require careful handling) |
| Scalability | Good, especially with catalytic hydrogenation | Challenging due to hazardous reagents | Moderate |
| Waste Generation | Moderate (depends on chlorinating agent) | High (inorganic salts from LiAlH₄ workup) | Moderate |
| Key Advantages | Well-established, high-yielding final step, good scalability. | Utilizes a different starting material, potentially avoiding nitrile chemistry. | Direct functionalization of a simple precursor. |
| Key Disadvantages | Two distinct reaction types required. | Use of highly hazardous and moisture-sensitive reagents. | Potential for side reactions in halogenation, handling of lachrymatory intermediates. |
Conclusion and Recommendation
Based on this comparative analysis, Pathway 1, starting from 3-cyanopyridine, emerges as the most robust and industrially viable route for the synthesis of (2-Chloropyridin-3-yl)methanamine hydrochloride. The well-established procedures for both the chlorination and the catalytic hydrogenation steps, coupled with the potential for high overall yields and good scalability, make it the preferred choice for most applications. The use of safer chlorinating agents like triphosgene can further enhance the practicality of this pathway.
While Pathways 2 and 3 offer alternative approaches, the significant safety concerns associated with the reagents in Pathway 2 and the potential for selectivity issues in Pathway 3 make them less attractive for large-scale production. However, they may be considered for smaller-scale syntheses or when the starting materials for Pathway 1 are unavailable.
Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available equipment, and safety infrastructure. This guide provides the necessary technical foundation to make an informed decision.
References
- Raney nickel reductions. Journal of Scientific & Industrial Research.
-
hydrogen - Organic Syntheses Procedure. Organic Syntheses. [Link]
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The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A.
-
Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]
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Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
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10 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Hydrodechlorination and Hydrogenation over Raney–Ni under Multiphase Conditions. IRIS. [Link]
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A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]
- The preparation method of 2-chloronicotinic acid.
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
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A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. [Link]
-
Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- Preparation method of 2-chloro-3-cyanopyridine.
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A Senior Application Scientist's Guide to Validating the Purity of Commercially Available (2-Chloropyridin-3-yl)methanamine Hydrochloride
Abstract
(2-Chloropyridin-3-yl)methanamine is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] The purity of its commercially available hydrochloride salt is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of downstream products, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of orthogonal analytical methodologies for the robust validation of (2-Chloropyridin-3-yl)methanamine hydrochloride purity. We will delve into the mechanistic underpinnings and provide field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by Mass Spectrometry (MS) for impurity identification. The objective is to equip researchers, scientists, and drug development professionals with a self-validating framework for making informed decisions on quality assessment.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a starting material like (2-Chloropyridin-3-yl)methanamine hydrochloride can have cascading effects on a multi-step synthesis. Process-related impurities, unreacted starting materials, or degradation products can lead to the formation of new, often structurally similar, impurities in the final API. According to the International Council for Harmonisation (ICH) guidelines, any impurity present in the final drug product above a 0.1% threshold must be identified and characterized, a process that is both time-consuming and expensive.[3] Therefore, rigorous purity validation of key intermediates is a fundamental aspect of a risk-based quality control strategy, ensuring process robustness and regulatory compliance.[4]
An Orthogonal Approach to Purity Validation
Relying on a single analytical technique can create blind spots. For instance, an impurity that co-elutes with the main peak in HPLC or lacks a UV chromophore may go undetected. A robust purity assessment, therefore, employs at least two orthogonal methods—techniques that measure the analyte based on different chemical or physical principles.[5] This guide focuses on the synergy between chromatography (HPLC) and spectroscopy (qNMR), the two most powerful and commonly accepted methods for purity determination in the pharmaceutical industry.
Primary Method I: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse of pharmaceutical purity analysis, offering excellent sensitivity and resolving power for separating the main compound from closely related impurities.[6]
The "Why": Causality Behind Method Choice
We select a reversed-phase method because (2-Chloropyridin-3-yl)methanamine hydrochloride is a polar, water-soluble molecule. In RP-HPLC, the stationary phase (typically C18) is nonpolar, while the mobile phase is a more polar aqueous/organic mixture. The polar analyte spends more time in the mobile phase and elutes relatively quickly, while less polar impurities are retained longer on the column, allowing for effective separation.[7] The use of a simple acidic buffer in the mobile phase ensures the amine is protonated and well-behaved on the column, leading to sharp, symmetrical peaks.
The "How": A Self-Validating Experimental Protocol
This protocol is designed in accordance with ICH Q2(R2) guidelines for analytical procedure validation, ensuring it is fit for its intended purpose.[8][9]
Objective: To determine the purity of (2-Chloropyridin-3-yl)methanamine hydrochloride by percentage area and to detect and quantify any related impurities.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (or as determined by UV scan) |
| Injection Volume | 5 µL |
Procedure:
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 25 mg of the (2-Chloropyridin-3-yl)methanamine hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[7]
-
System Suitability: Inject the sample solution six times. The relative standard deviation (%RSD) for the peak area of the main component should be ≤ 2.0%.[8]
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Integrate all peaks. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This system is self-validating through the inclusion of system suitability checks, ensuring the chromatographic system is performing adequately before sample analysis.[10]
Primary Method II: Quantitative ¹H NMR (qHNMR) Spectroscopy
While HPLC is excellent for separation, qNMR is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte.[5][11] It quantifies the molecule based on the direct relationship between the signal intensity and the number of protons giving rise to that signal.
The "Why": A Truly Quantitative Technique
Unlike HPLC, where the response factor of each impurity can differ, qNMR offers near-universal detection for all proton-containing molecules.[11] By comparing the integral of a well-resolved signal from the analyte to the integral of a known amount of a certified internal standard, we can calculate a highly accurate, absolute purity value. This method also provides unequivocal structural confirmation and can detect non-UV active impurities (like residual solvents) that are invisible to HPLC-UV.[5]
The "How": A Self-Validating Experimental Protocol
Objective: To determine the absolute purity of (2-Chloropyridin-3-yl)methanamine hydrochloride and to identify and quantify any proton-containing impurities.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Internal Standard Selection: Choose an internal standard with sharp signals that do not overlap with analyte signals (e.g., Maleic Acid, 1,3,5-Trimethoxybenzene). The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the (2-Chloropyridin-3-yl)methanamine hydrochloride sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add ~0.75 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds) to ensure full signal relaxation and accurate integration.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, characteristic signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Use the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
Data Presentation: A Comparative Overview
The choice between HPLC and qNMR depends on the analytical objective. The following table summarizes their performance characteristics.
| Feature | HPLC (with UV Detection) | qNMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Primary Use | Purity by area %, impurity profiling | Absolute purity, structural confirmation |
| Sensitivity | High (ppb to low ppm) | Moderate (low %) |
| Precision | High (%RSD < 2%) | High (%RSD < 1%) |
| Impurity Detection | Requires chromophore, good separation | Detects all proton-containing species |
| Quantification | Relative (Area %), requires standards for absolute | Absolute (with internal standard) |
| Throughput | Moderate (20-30 min/sample) | High (5-10 min/sample after setup) |
| Cost | Moderate | High (instrumentation) |
Workflow and Decision Making
A comprehensive validation strategy integrates these techniques. The initial assessment can be performed via HPLC for a general impurity profile, followed by qNMR for an absolute purity value and confirmation of identity. Any significant unknown peaks in the HPLC should be investigated using Mass Spectrometry.
Integrated Purity Validation Workflow
Caption: A guide for selecting the appropriate analytical method.
Conclusion
Validating the purity of (2-Chloropyridin-3-yl)methanamine hydrochloride is a multi-faceted task that requires more than a single measurement. A scientifically sound approach, grounded in the principles of orthogonality and method validation as outlined by ICH, is paramount. By combining the high-sensitivity separation of HPLC with the absolute quantification and structural confirmation of qNMR, researchers can build a comprehensive and trustworthy purity profile. This dual-methodology approach not only ensures the quality of the starting material but also mitigates significant risks in the later stages of drug development, ultimately contributing to the creation of safer and more effective medicines.
References
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL: [Link]
-
Title: Confident pharmaceutical impurity profiling using high-res mass spec Source: Separation Science URL: [Link]
-
Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL: [Link]
-
Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Preprints.org URL: [Link]
-
Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications - Journal of Medicinal Chemistry URL: [Link]
-
Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Understanding (2-Chloropyridin-3-yl)methanamine: A Key Pharmaceutical Intermediate Source: Pharmazone URL: [Link]
-
Title: The Strategic Importance of (2-Chloropyridin-3-yl)methanamine in Custom Synthesis Projects Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]
-
Title: Synthesis and Characterization of Impurities in the Production Process of Lopinavir Source: National Institutes of Health (NIH) URL: [Link]
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The Strategic Cost-Analysis of (2-Chloropyridin-3-yl)methanamine Hydrochloride in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the high-stakes world of drug discovery, the selection of starting materials is a critical decision that reverberates through the entire development pipeline, profoundly impacting project timelines, scalability, and ultimately, the cost of goods (COGS). This guide provides an in-depth cost-analysis of (2-Chloropyridin-3-yl)methanamine hydrochloride, a versatile and increasingly important building block, by objectively comparing its performance and economic viability against viable alternatives. Through the lens of a Senior Application Scientist, we will delve into the causality behind experimental choices, present validating data, and offer a clear, actionable framework for making informed decisions in your drug discovery projects.
The Pivotal Role of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a cornerstone for designing molecules with desirable pharmacokinetic and pharmacodynamic properties. Specifically, chloropyridines serve as key intermediates, with the chlorine atom acting as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce molecular complexity.[2][3] The aminomethyl group, on the other hand, provides a nucleophilic center for amide bond formation, alkylation, and other modifications to build out different pharmacophores.
(2-Chloropyridin-3-yl)methanamine hydrochloride, with its strategic placement of a chloro and an aminomethyl group on the pyridine ring, offers medicinal chemists a powerful tool for library synthesis and lead optimization.
Cost and Availability: A Market Snapshot
The initial cost of a building block is a primary consideration in any cost-analysis. The price of (2-Chloropyridin-3-yl)methanamine hydrochloride can fluctuate based on supplier, purity, and scale. To provide a practical comparison, we have compiled pricing information for the target compound and several structurally related, commercially available alternatives.
| Compound | CAS Number | Representative Pricing (USD/g) | Notes |
| (2-Chloropyridin-3-yl)methanamine hydrochloride | 1432754-64-7 | ~$50 - $150 | Target compound.[4] |
| (3-Aminomethyl)pyridine | 3731-52-0 | ~$0.3 - $1 | Non-halogenated parent amine.[2][5][6][7][8] |
| (3-Chloropyridin-2-yl)methanamine dihydrochloride | 342816-31-3 | ~$800 - $1200 | Isomeric chlorinated amine. |
| 2-Bromo-3-methylpyridine | 3430-17-9 | ~$23 - $44 | Lacks the aminomethyl group but offers a different halogen handle. |
| 2-Amino-3-bromopyridine | 13534-99-1 | ~$5 - $15 | Different substitution pattern.[9] |
| 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | 79456-34-1 | ~$10 - $25 | Offers additional functionalization.[1] |
Note: Prices are approximate and subject to change based on vendor and quantity. This table is for illustrative purposes to highlight the relative cost differences.
As the table illustrates, the presence and position of the chlorine atom significantly impact the cost. The non-halogenated (3-Aminomethyl)pyridine is substantially more economical, while isomeric variations like (3-Chloropyridin-2-yl)methanamine dihydrochloride are considerably more expensive. This initial cost differential must be weighed against the potential for more efficient and regioselective downstream reactions that the chloro-substituent enables.
Performance in Key Synthetic Transformations: A Comparative Analysis
The true value of a building block is not solely its price, but its performance in the laboratory. Here, we compare the expected reactivity of (2-Chloropyridin-3-yl)methanamine hydrochloride with its alternatives in common, high-value synthetic transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, and the 2-chloro substituent on our target compound is an ideal handle for this reaction.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines generally follows the order: I > Br > Cl. This means that while 2-chloropyridines are often more cost-effective than their bromo- or iodo- counterparts, they can require more forcing reaction conditions (e.g., higher temperatures, stronger bases, more specialized ligands) to achieve comparable yields.[10]
Comparative Yields: A direct comparison of 2-chloropyridines and 2-bromopyridines in Suzuki couplings often shows higher yields for the bromo derivatives under identical conditions. However, with modern, highly active palladium catalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), high yields can be achieved with 2-chloropyridines.[2]
The decision-making process for selecting a building block involves a trade-off between the initial cost of the starting material and the efficiency of the subsequent synthetic steps. While a cheaper alternative might seem attractive, it could lead to a more convoluted and ultimately more expensive overall synthesis.
N-Alkylation and Acylation
The primary amine of (2-Chloropyridin-3-yl)methanamine hydrochloride is a key site for derivatization.
Comparative Reactivity: The electronic nature of the pyridine ring can influence the nucleophilicity of the aminomethyl group. However, for most standard N-alkylation and acylation reactions, the reactivity is expected to be broadly similar to that of (3-aminomethyl)pyridine. The choice of base is crucial to deprotonate the hydrochloride salt before reaction.
Experimental Protocols
To provide a practical context, here are representative experimental protocols for key reactions.
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 10:1)
Procedure:
-
To a dry reaction vessel, add the 2-chloropyridine derivative, boronic acid, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for N-Acylation of an Aminomethylpyridine Hydrochloride
Materials:
-
Aminomethylpyridine hydrochloride (1.0 equiv)
-
Acyl chloride or carboxylic acid (1.1 equiv)
-
Coupling agent (if using carboxylic acid, e.g., HATU, 1.2 equiv)
-
Base (e.g., Triethylamine or DIPEA, 2.2 equiv)
-
Solvent (e.g., Dichloromethane or DMF)
Procedure:
-
Suspend the aminomethylpyridine hydrochloride in the chosen solvent.
-
Add the base and stir for 10-15 minutes at room temperature.
-
If using a carboxylic acid, add the coupling agent and stir for another 5 minutes.
-
Add the acyl chloride or activated carboxylic acid solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product as necessary.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the cost-benefit analysis, let's consider the synthesis of a hypothetical kinase inhibitor where a key fragment is introduced via a Suzuki coupling.
Route A: Using (2-Chloropyridin-3-yl)methanamine hydrochloride
-
Step 1: Suzuki coupling of (2-Chloropyridin-3-yl)methanamine hydrochloride with a boronic acid.
-
Step 2: N-acylation of the resulting aminomethylpyridine derivative.
Route B: Using (3-Aminomethyl)pyridine
-
Step 1: Halogenation of (3-Aminomethyl)pyridine (e.g., chlorination). This step may require protecting the amine and can have regioselectivity issues.
-
Step 2: Suzuki coupling of the halogenated intermediate with the boronic acid.
-
Step 3: N-acylation.
Analysis:
While (3-Aminomethyl)pyridine is significantly cheaper per gram, Route B introduces at least one additional synthetic step. The cost of reagents, solvents, purification, and labor for this extra step can easily outweigh the initial savings on the starting material. Furthermore, the yield of the halogenation step and any potential side products will impact the overall efficiency and cost. Route A, although starting with a more expensive building block, offers a more direct and potentially higher-yielding pathway to the target molecule.
Conclusion: A Strategic Approach to Building Block Selection
The choice of (2-Chloropyridin-3-yl)methanamine hydrochloride in a drug discovery project is a strategic one that extends beyond its initial purchase price. While more economical alternatives exist, the cost of additional synthetic steps, potential for lower overall yields, and increased purification efforts can quickly erode any initial savings.
This guide demonstrates that a comprehensive cost-analysis must consider:
-
Cost per gram: The initial investment in the starting material.
-
Synthetic efficiency: The number of steps, reaction yields, and ease of purification.
-
Time and resources: The "hidden costs" of labor, solvent, and analytical support.
-
Scalability: The feasibility of the synthetic route for larger-scale production.
By carefully evaluating these factors, researchers can make informed decisions that optimize both the scientific and economic outcomes of their drug discovery endeavors. (2-Chloropyridin-3-yl)methanamine hydrochloride, despite its higher initial cost, can often be the more cost-effective choice in the long run, enabling more rapid and efficient access to novel chemical entities.
References
-
Chem-Impex. (n.d.). 3-(Aminomethyl)pyridine. [Link]
-
Pharmaffiliates. (n.d.). 3-(Aminomethyl)pyridine. [Link]
-
Dwivedi, A. R., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1845-1877. [Link]
Sources
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- 2. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
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- 4. 1432754-64-7|(2-Chloropyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chemwhat.com [chemwhat.com]
- 8. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mechanistic Nuances of (2-Chloropyridin-3-yl)methanamine Hydrochloride in Synthesis
For researchers, medicinal chemists, and professionals in drug development, (2-Chloropyridin-3-yl)methanamine hydrochloride stands as a pivotal intermediate. Its bifunctional nature, possessing both a reactive chloro-substituent on an electron-deficient pyridine ring and a nucleophilic aminomethyl group, offers a versatile platform for the synthesis of complex nitrogen-containing heterocycles. This guide provides an in-depth, objective comparison of the primary reaction mechanisms involving this substrate, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic strategies.
The Dichotomy of Reactivity: Palladium-Catalyzed Cross-Coupling vs. Nucleophilic Aromatic Substitution
The synthetic utility of (2-Chloropyridin-3-yl)methanamine hydrochloride primarily revolves around the functionalization of the C2-position. Two major mechanistic pathways dominate this landscape: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig amination) and direct nucleophilic aromatic substitution (SNAr). The choice between these routes is dictated by the desired substituent, required reaction conditions, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling: A Powerful Tool for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and arylamines, offering a broad substrate scope and high functional group tolerance. For (2-Chloropyridin-3-yl)methanamine hydrochloride, these reactions provide a reliable means to introduce aryl, heteroaryl, or substituted amino groups at the C2-position.
The Suzuki-Miyaura coupling is the premier method for creating C(sp²)-C(sp²) bonds. The reaction of a 2-chloropyridine derivative with an organoboron reagent, typically a boronic acid or ester, proceeds through a well-established catalytic cycle.
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura reaction is a finely tuned sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Cl bond of the 2-chloropyridine. This is often the rate-determining step, and its efficiency is highly dependent on the electron density of the pyridine ring and the nature of the phosphine ligand on the palladium catalyst.[1][2] Bulky, electron-rich phosphine ligands are known to accelerate this step.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Sources
Safety Operating Guide
Navigating the Disposal of (2-Chloropyridin-3-yl)methanamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a matter of paramount importance. This guide provides a detailed, step-by-step protocol for the safe disposal of (2-Chloropyridin-3-yl)methanamine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step to foster a culture of safety and responsibility.
Foundational Safety and Hazard Assessment
(2-Chloropyridin-3-yl)methanamine hydrochloride is a compound that demands careful handling due to its potential health hazards. Safety Data Sheets (SDS) classify it as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[1] Therefore, a thorough understanding of its properties is the first line of defense.
Immediate First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. In case of respiratory arrest, administer artificial respiration and seek immediate medical help.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Personal Protective Equipment (PPE): Your Essential Barrier
Before handling (2-Chloropyridin-3-yl)methanamine hydrochloride in any capacity, including for disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is not merely a regulatory requirement but a critical step in preventing accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Spill Management: A Rapid and Controlled Response
Accidents can happen, and a well-defined spill response plan is crucial. The primary objectives are to contain the spill, protect personnel, and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure adequate ventilation to disperse any airborne contaminants.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a universal binder to contain the substance.[1]
-
Collect the Waste: Place the absorbed material or swept solid into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent, such as alcohol, to decontaminate the surface.[1] Collect all decontamination materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for the cleanup, including gloves, absorbent pads, and wipes, must be placed in the designated hazardous waste container.
The Disposal Pathway: A Step-by-Step Guide
The disposal of (2-Chloropyridin-3-yl)methanamine hydrochloride is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[4][5] This means the generator of the waste is responsible for its safe disposal.
Protocol for Proper Disposal:
-
Waste Segregation: It is critical to segregate halogenated organic waste like (2-Chloropyridin-3-yl)methanamine hydrochloride from non-halogenated waste streams to prevent dangerous reactions and ensure proper disposal routing.[6]
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(2-Chloropyridin-3-yl)methanamine hydrochloride," and any other components of the waste mixture. The accumulation start date should also be clearly visible.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials such as strong oxidizing agents.[6][7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[6] Never dispose of this chemical down the drain or in regular trash.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2-Chloropyridin-3-yl)methanamine hydrochloride.
Caption: Decision workflow for handling and disposal of (2-Chloropyridin-3-yl)methanamine hydrochloride.
Conclusion
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of (2-Chloropyridin-3-yl)methanamine hydrochloride, thereby protecting themselves, their colleagues, and the environment. A steadfast commitment to safety protocols and regulatory compliance is fundamental to responsible scientific research.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved January 16, 2026, from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved January 16, 2026, from [Link]
-
(2-Chloropyridin-3-yl)methanamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
2-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 16, 2026, from [Link]
-
Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved January 16, 2026, from [Link]
-
HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 16, 2026, from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling (2-Chloropyridin-3-yl)methanamine hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
This guide provides essential safety and handling information for (2-Chloropyridin-3-yl)methanamine hydrochloride, based on the known hazards of structurally similar compounds. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to foster a safe and effective research environment. The following protocols are designed to be a self-validating system, ensuring that safety is integrated into every step of your workflow.
Hazard Analysis: Understanding the Risks
Therefore, it is imperative to handle (2-Chloropyridin-3-yl)methanamine hydrochloride with appropriate precautions to mitigate these risks.
Engineering Controls: Your First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls. These are designed to remove the hazard at the source, before it can come into contact with you.
-
Chemical Fume Hood: All handling of (2-Chloropyridin-3-yl)methanamine hydrochloride, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood.[2][4] This will prevent the inhalation of any dust or aerosols.[1][3]
-
Ventilation: Ensure that your laboratory is well-ventilated.[1][3]
-
Safety Shower and Eyewash Station: An accessible and functioning safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[1]
Personal Protective Equipment (PPE): A Multi-Layered Approach
The following PPE is required when handling (2-Chloropyridin-3-yl)methanamine hydrochloride. The selection of appropriate PPE is critical for your safety.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory to protect against splashes.[1] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of damage before use. For prolonged handling or in case of a spill, consider double-gloving. |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, impervious clothing or a chemical-resistant apron should be worn. |
| Respiratory Protection | When working within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or if engineering controls are not available or functioning properly, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used. |
Step-by-Step Protocols for Safe Handling
A systematic approach to putting on PPE ensures complete protection.
Figure 1. Recommended sequence for donning Personal Protective Equipment.
The removal of PPE is a critical step to prevent self-contamination.
Figure 2. Recommended sequence for doffing Personal Protective Equipment to avoid contamination.
-
Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1][3]
-
Keep containers of (2-Chloropyridin-3-yl)methanamine hydrochloride tightly closed when not in use and store in a well-ventilated area.[1][3]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate and correct action is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention. |
Spill Management and Disposal
-
For small spills:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
-
For large spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains or waterways.[1]
-
All waste containing (2-Chloropyridin-3-yl)methanamine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2]
Conclusion: A Culture of Safety
Adherence to these guidelines is essential for the safe handling of (2-Chloropyridin-3-yl)methanamine hydrochloride. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
